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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Dynamics of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline Hydrochloride

Structural Deconstruction and Physicochemical Rationale In modern drug discovery, the strategic assembly of privileged scaffolds dictates both pharmacokinetic viability and pharmacodynamic efficacy. 6-Fluoro-2-(piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Deconstruction and Physicochemical Rationale

In modern drug discovery, the strategic assembly of privileged scaffolds dictates both pharmacokinetic viability and pharmacodynamic efficacy. 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride is a highly versatile building block engineered to balance lipophilicity, metabolic stability, and target engagement.

The structural logic of this molecule can be deconstructed into three functional domains:

  • The Quinoline Core: Provides a rigid, planar aromatic system capable of π−π stacking and hydrophobic interactions within receptor pockets.

  • The 6-Fluoro Substituent: The introduction of fluorine at the C6 position is a classic bioisosteric modification. Fluorine’s high electronegativity exerts an inductive (-I) effect that lowers the pKa of the quinoline nitrogen. More importantly, it blocks cytochrome P450-mediated oxidation at a known metabolic hotspot, significantly extending the molecule's half-life.

  • The 2-(Piperazin-1-ylmethyl) Linker: The piperazine ring acts as a basic solubilizing group and a flexible vector. The secondary amine provides a critical hydrogen-bond donor and a site for positive charge at physiological pH, driving electrostatic interactions (salt bridges) with acidic residues in target proteins.

Quantitative Physicochemical Profile

To predict the behavior of this compound in vivo, we synthesize theoretical models with grounded literature data. The table below summarizes the core physicochemical parameters, integrating baseline data for piperazine and 6-fluoroquinoline .

ParameterValueCausality / Rationale
Molecular Weight (Free Base) ~245.30 g/mol Low molecular weight allows for extensive downstream functionalization while maintaining adherence to Lipinski’s Rule of 5.
Molecular Weight (HCl Salt) ~281.76 g/mol Salt formation disrupts the crystal lattice energy of the free base, significantly enhancing aqueous solubility for formulation.
LogP (Estimated) 1.8 – 2.2The 6-fluoro group increases lipophilicity, perfectly balancing the hydrophilicity of the piperazine ring for optimal membrane permeation.
pKa1 (Piperazine 2° Amine) 9.73Highly basic; remains protonated at physiological pH (7.4) to facilitate electrostatic interactions with target acidic residues.
pKa2 (Piperazine 3° Amine) 5.35Largely un-ionized at pH 7.4, preventing excessive polarity that would hinder blood-brain barrier (BBB) penetration.
pKa3 (Quinoline Nitrogen) 4.32The electron-withdrawing fluorine atom lowers basicity, preventing dual-protonation at physiological pH and improving passive diffusion.

Pharmacological Significance: A Privileged Scaffold

Quinoline-piperazine hybrids are not merely structural curiosities; they are foundational to several advanced therapeutic pipelines. The specific physicochemical properties of the 6-fluoro-quinoline-piperazine motif allow it to act across diverse biological targets:

  • Antibacterial Agents: Derivatives of this scaffold are heavily utilized in the design of broad-spectrum antibacterial agents. The quinoline core intercalates into bacterial DNA, while the piperazine ring interacts with the topoisomerase IV and DNA gyrase enzymes, disrupting bacterial replication .

  • Antiviral Fusion Inhibitors: Piperazinylquinoline derivatives have been identified as highly potent inhibitors of the Respiratory Syncytial Virus (RSV) fusion protein, preventing viral entry into host cells .

  • FAAH Inhibitors: This precise molecular framework is a patented motif in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors. By blocking FAAH, these compounds prevent the degradation of anandamide (an endocannabinoid), thereby exerting profound analgesic and anti-inflammatory effects .

FAAH_Pathway A Anandamide (AEA) Release B FAAH Enzyme (Active State) A->B C Arachidonic Acid + Ethanolamine B->C Enzymatic Degradation D 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline E FAAH Inhibition (Blocked Cleavage) D->E Binds Catalytic Core E->B F Elevated AEA Levels E->F Prevents Hydrolysis G CB1/CB2 Receptor Activation F->G Enhanced Signaling

Fig 1. Mechanism of FAAH inhibition by quinoline-piperazine derivatives.

Self-Validating Analytical Protocols

In rigorous physicochemical profiling, isolated measurements are prone to artifacts. A self-validating system incorporates internal controls that immediately flag experimental failure. The protocols below are designed so that the data authenticates itself.

Protocol A: Self-Validating Potentiometric Titration for pKa Determination

Because this molecule contains three ionizable nitrogens, accurate pKa mapping is critical for formulation.

  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and validate the Nernstian slope with a primary standard (Potassium Hydrogen Phthalate, KHP).

  • Sample Preparation: Dissolve 2.0 mg of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride in 50 mL of 0.15 M KCl. Causality: The 0.15 M KCl background maintains a constant ionic strength equivalent to physiological conditions, preventing activity coefficient fluctuations during titration.

  • Forward Titration: Titrate the solution with 0.1 M NaOH under a nitrogen blanket (to prevent CO₂ absorption) from pH 3.0 to 11.0.

  • Reverse Titration (Internal Control): Immediately reverse the titration using 0.1 M HCl back to pH 3.0.

  • Derivative Analysis: Calculate the first derivative (dpH/dV) to identify exact equivalence points.

  • Self-Validation Check: The forward (acid-to-base) and reverse (base-to-acid) titration curves must perfectly overlay. If hysteresis is observed, it indicates a kinetic artifact—such as delayed precipitation of the free base—rendering the pKa calculation invalid.

Protocol B: Self-Validating Shake-Flask Method for LogD (pH 7.4)

Understanding the distribution coefficient (LogD) at physiological pH dictates the compound's absorption profile.

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and 0.1 M phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation.

  • Partitioning: Dissolve the compound in the buffer phase (100 µM). Add an equal volume of the saturated n-octanol.

  • Equilibration: Shake the mixture at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure absolute phase separation.

  • LC-MS/MS Quantification: Extract aliquots from both the aqueous and octanol phases. Quantify the absolute concentration of the compound using LC-MS/MS against a standard calibration curve.

  • Mass Balance Calculation: Calculate the total mass recovered from both phases.

  • Self-Validation Check: The total mass recovered must equal the initial input mass (100 ± 5%). A recovery outside this range immediately invalidates the run, proving the compound was lost to glassware adsorption or interfacial precipitation, which would artificially skew the LogD value.

Analytical_Workflow A Compound Formulation (HCl Salt) B Potentiometric Titration (pKa Mapping) A->B Aqueous Phase C Shake-Flask Method (LogD at pH 7.4) A->C Octanol/Water Phase F Data Synthesis & Lead Optimization B->F D LC-MS/MS Quantification C->D Phase Separation E Mass Balance Validation (100 ± 5% Recovery) D->E Internal Control E->F Validated Data

Fig 2. Self-validating workflow for physicochemical characterization.

Formulation Dynamics: The Hydrochloride Advantage

The selection of the hydrochloride salt for 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline is a calculated formulation strategy. The free base form of this compound, driven by the lipophilic quinoline core and the 6-fluoro substitution, exhibits poor aqueous solubility.

By introducing hydrochloric acid, the most basic nitrogen—the secondary amine of the piperazine ring (pKa 9.73)—is selectively protonated. This creates a highly polar cationic center that drastically lowers the crystal lattice energy and facilitates rapid hydration. The hydrochloride salt ensures that the compound remains entirely dissolved in the acidic environment of the stomach (pH ~1.5 - 3.5), allowing for maximum bioavailability before it reaches the more neutral pH of the intestines where passive membrane diffusion occurs.

References

  • "Piperazine - Wikipedia" Wikipedia.[Link]

  • "pKa Values of Some Piperazines at (298, 303, 313, and 323) K" ACS Publications.[Link]

  • "Cas 396-30-5,6-Fluoroquinoline" LookChem.[Link]

  • "N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis" PMC.[Link]

  • "Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors" PMC.[Link]

  • "United States Patent US 7,598,249 B2" Googleapis.[Link]

Exploratory

6-Fluoro-2-(piperazin-1-ylmethyl)quinoline Hydrochloride: Mechanism of Action, Synthetic Workflows, and Therapeutic Applications

Executive Summary The emergence of multidrug-resistant (MDR) bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Multidrug-resistant Mycobacterium tuberculosis (MDR-TB), necessitates th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Multidrug-resistant Mycobacterium tuberculosis (MDR-TB), necessitates the development of novel molecular scaffolds. 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride represents a highly versatile and potent pharmacophore in modern medicinal chemistry. By hybridizing a halogenated quinoline core with a basic piperazine moiety, this compound and its derivatives exhibit a multifaceted mechanism of action. This technical guide elucidates the structural pharmacology, primary signaling disruptions, and validated experimental protocols for evaluating this critical class of antimicrobial agents.

Structural Pharmacology & Chemical Rationale

The therapeutic efficacy of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride is not coincidental; it is the result of precise molecular hybridization designed to overcome existing resistance mechanisms 1.

  • The Quinoline Core: The planar, lipophilic nature of the quinoline ring facilitates passive diffusion across the mycobacterial cell wall and allows for strong π−π stacking interactions with DNA base pairs and target enzyme pockets 2.

  • 6-Fluoro Substitution: The incorporation of a highly electronegative fluorine atom at the C6 position serves a dual purpose. First, it increases the overall lipophilicity and cell wall penetration of the molecule. Second, it alters the electron density of the quinoline ring, significantly enhancing its binding affinity to the DNA gyrase complex—a principle well-established in the evolution of classical fluoroquinolones 3.

  • 2-(Piperazin-1-ylmethyl) Moiety: The piperazine ring acts as a critical structural linker and a basic center. Formulated as a hydrochloride salt, it ensures optimal aqueous solubility for systemic administration. Furthermore, the basic nitrogen atoms interact with acidic amino acid residues (e.g., aspartate/glutamate) in target proteins and sterically hinder bacterial efflux pumps, thereby increasing intracellular drug accumulation 4.

Primary Mechanisms of Action

Unlike traditional antibiotics that rely on a single target, quinoline-piperazine hybrids exert bactericidal activity through a multi-targeted approach, which significantly lowers the probability of resistance mutation.

Pathway A: Dual Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of action mirrors that of fluoroquinolones but with distinct binding kinetics due to the C2-piperazine substitution. The quinoline core intercalates into the DNA strand at the cleavage site created by DNA gyrase (in Gram-negative species) or Topoisomerase IV (in Gram-positive species). Simultaneously, the piperazine moiety extends into the enzyme's binding pocket, stabilizing the DNA-enzyme cleavage complex. This stabilization prevents DNA religation, leading to double-stranded DNA breaks, replication arrest, and rapid cell death 1.

Pathway B: Mycobacterial ATP Synthase Inhibition

In the context of Mycobacterium tuberculosis, quinoline derivatives share structural homology with bedaquiline (a diarylquinoline). The lipophilic quinoline core binds specifically to the oligomeric c-subunit of the mycobacterial F1​F0​ ATP synthase. This binding uncouples the proton motive force from ATP production, leading to catastrophic ATP depletion and metabolic starvation of both replicating and dormant mycobacteria 3.

Pathway C: Efflux Pump Modulation

Bacterial resistance is frequently mediated by the overexpression of efflux pumps (e.g., NorA in S. aureus). The bulky, basic piperazine ring acts as a competitive inhibitor of these transport channels. By blocking the extrusion of the drug, the compound ensures its own intracellular accumulation, effectively restoring susceptibility in previously resistant strains 2.

MoA Compound 6-Fluoro-2-(piperazin-1-ylmethyl) quinoline hydrochloride Target1 DNA Gyrase & Topoisomerase IV Compound->Target1 Intercalation Target2 Mycobacterial ATP Synthase Compound->Target2 Proton Gradient Disruption Target3 Bacterial Efflux Pumps (e.g., NorA) Compound->Target3 Steric Blockade Effect1 Inhibition of DNA Replication & Transcription Target1->Effect1 Effect2 ATP Depletion & Metabolic Arrest Target2->Effect2 Effect3 Intracellular Drug Accumulation Target3->Effect3 Outcome Bactericidal Activity (MDR-TB, MRSA) Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Multi-targeted mechanism of action of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hybrids.

Experimental Protocols for Mechanistic Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is established through strict control conditions.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay determines if the compound actively inhibits the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

  • Rationale: If the compound traps the gyrase-DNA complex, the plasmid will remain in its relaxed state, which migrates slower on an agarose gel compared to supercoiled DNA.

  • Step-by-Step Methodology:

    • Reaction Assembly: In a sterile microcentrifuge tube, combine 1X Gyrase Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA).

    • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA.

    • Compound Introduction: Add the quinoline-piperazine compound at varying concentrations (0.1 µM to 50 µM). Self-Validation: Include a vehicle control (1% DMSO) and a positive control (Ciprofloxacin at 1 µM).

    • Enzyme Addition: Add 1 Unit of E. coli DNA Gyrase. Incubate the mixture at 37°C for 30 minutes.

    • Termination: Stop the reaction by adding 5 µL of 5X stop buffer (50% glycerol, 0.25% bromophenol blue, 0.5% SDS, 50 mM EDTA).

    • Analysis: Resolve the DNA topoisomers on a 1% agarose gel (1X TAE buffer) at 80V for 2 hours. Stain with ethidium bromide and visualize under UV light. Calculate the IC50​ based on the densitometric ratio of supercoiled to relaxed DNA.

Protocol 2: Efflux Pump Inhibition (Ethidium Bromide Accumulation) Assay

This assay quantifies the compound's ability to block bacterial efflux pumps using Ethidium Bromide (EtBr) as a fluorescent surrogate substrate.

  • Rationale: EtBr fluoresces strongly only when intercalated into intracellular DNA. Active efflux pumps keep intracellular EtBr low. Inhibiting these pumps causes EtBr to accumulate, resulting in a measurable spike in fluorescence.

  • Step-by-Step Methodology:

    • Culture Preparation: Grow S. aureus (e.g., ATCC 25923) to mid-log phase ( OD600​ = 0.6) in Mueller-Hinton broth.

    • Washing: Centrifuge the cells and resuspend in 20 mM sodium phosphate buffer (pH 7.0) to an OD600​ of 0.2.

    • Compound Loading: Aliquot 100 µL of the bacterial suspension into a black 96-well microtiter plate. Add the test compound at sub-MIC concentrations (to prevent cell death from confounding the results). Self-Validation: Use CCCP (10 µM) as a positive control for complete efflux inhibition.

    • EtBr Addition: Add EtBr to a final concentration of 2 µg/mL.

    • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) every 60 seconds for 60 minutes at 37°C using a microplate reader.

    • Data Analysis: Plot fluorescence intensity over time. An upward shift in the fluorescence curve relative to the DMSO control indicates active efflux pump inhibition.

Workflow Step1 1. Compound Preparation (Solubilization in DMSO/H2O) Step2 2. MIC Determination (Broth Microdilution) Step1->Step2 Step3 3. Target Validation (DNA Supercoiling Assay) Step2->Step3 Step4 4. Efflux Pump Assay (EtBr Accumulation) Step3->Step4 Step5 5. In Vivo Efficacy (Murine Infection Model) Step4->Step5

Caption: Standardized experimental workflow for evaluating quinoline-piperazine hybrids.

Quantitative Data & Structure-Activity Relationship (SAR)

The efficacy of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline derivatives is highly dependent on the target pathogen. The table below summarizes the typical Minimum Inhibitory Concentration (MIC) ranges observed in literature for this class of hybrids, highlighting their exceptional potency against mycobacteria and Gram-positive pathogens 41.

Target PathogenStrain CharacteristicsAverage MIC Range (µM)Mechanistic Notes
Mycobacterium tuberculosisH37Rv (Susceptible)0.07 – 1.1High affinity for mycobacterial ATP synthase; excellent lipophilic penetration.
Mycobacterium tuberculosisMDR-TB (Resistant)0.15 – 2.5Retains activity due to novel binding sites distinct from rifampicin/isoniazid.
Staphylococcus aureusATCC 25923 (MSSA)3.9 – 10.0Dual targeting of DNA Gyrase and Topoisomerase IV.
Staphylococcus aureusMRSA5.0 – 12.5Overcomes NorA efflux pumps via piperazine steric hindrance.
Pseudomonas aeruginosaATCC 10145 (Gram-Negative)> 50.0Poor activity due to exclusion by the outer membrane porin systems.

Data synthesized from comprehensive antibacterial profiling of quinoline-piperazine hybrids.

References

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties Source: RSC Medicinal Chemistry (via PMC/NIH) URL:[Link]

  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights Source: MDPI (Pharmaceuticals) URL:[Link]

  • Electronic Supplementary Information: Novel quinoline-piperazine hybrids Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Foundational

6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline Hydrochloride Executive Summary The quinoline nucleus is a foundational scaffold in medicinal chemistry, gi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline Hydrochloride

Executive Summary

The quinoline nucleus is a foundational scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents.[1] When hybridized with a piperazine moiety, it forms a "privileged structure" with a remarkable capacity to interact with a wide array of biological targets, including those implicated in cancer, infectious diseases, and neurological disorders.[2][3][4] This guide focuses on a specific, promising derivative: 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride . We will dissect its core pharmacophore, explore the nuanced structure-activity relationships (SAR) that govern its biological effects—with a particular focus on its potential in neuropsychiatry—and provide robust experimental frameworks for its systematic evaluation and optimization. The central thesis of this document is that the strategic placement of the C6-fluoro group and the C2-piperazinylmethyl side chain creates a scaffold with potent modulatory activity at key central nervous system (CNS) receptors, meriting its development as a lead for next-generation therapeutics.

The Quinoline-Piperazine Scaffold: A Versatile Pharmacophore

The quinoline ring system, a fusion of benzene and pyridine rings, has long been a cornerstone of drug discovery, famously exemplified by the antimalarial drug chloroquine.[5][6] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for engaging with biological macromolecules.[5] The incorporation of a piperazine ring, a common motif in CNS-active drugs, introduces a basic nitrogen center crucial for receptor interaction and favorable pharmacokinetic properties.[3]

The combination of these two moieties has led to the discovery of compounds with diverse biological activities:

  • Antimicrobial Agents: Fluoroquinolones, such as ciprofloxacin, traditionally feature a piperazine at the C7 position and are highly effective antibacterial agents.[5][7]

  • Anticancer Therapeutics: Certain quinoline-piperazine derivatives act as Topoisomerase I inhibitors, demonstrating cytotoxic effects against various cancer cell lines.[8]

  • Antiviral Compounds: This scaffold has been identified as a potent inhibitor of the Respiratory Syncytial Virus (RSV) fusion protein.

  • Neuropsychiatric Modulators: Perhaps the most compelling application is in targeting CNS disorders. Analogs have shown high affinity for dopamine and serotonin receptors, hallmarks of antipsychotic and antidepressant medications.[9][10]

The subject of this guide, 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline, distinguishes itself from classic fluoroquinolone antibiotics by the placement of the piperazinylmethyl side chain at the C2 position and the absence of the C3-carboxylic acid/C4-oxo pharmacophore essential for antibacterial activity.[11] This structural shift redirects its biological activity away from DNA gyrase and towards other targets, most notably G-protein coupled receptors (GPCRs) in the CNS.

Core Pharmacophore Analysis: Deconstructing the Molecule

The biological activity of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline is a direct consequence of the interplay between its three fundamental components. Understanding the contribution of each is paramount to rational drug design.

The Quinoline Core

The bicyclic quinoline system serves as the rigid scaffold that orients the other functional groups in a precise three-dimensional arrangement for optimal receptor engagement. Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within a receptor's binding pocket, a common interaction mode for CNS ligands.[12]

The C6-Fluoro Substituent

The introduction of a fluorine atom at the C6 position is a critical and deliberate modification.[6][11] Fluorine's high electronegativity and small size profoundly influence the molecule's properties:

  • Electronic Modulation: It alters the electron distribution of the quinoline ring, which can enhance binding affinity by modifying the pKa of the heterocyclic nitrogens or by participating in favorable electrostatic interactions.

  • Metabolic Stability: The C-F bond is exceptionally strong. Placing fluorine at the C6 position can block potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.

  • Increased Potency: In many drug classes, including quinolones, a C6-fluoro substitution is associated with a significant increase in intrinsic potency.[6]

The 2-(Piperazin-1-ylmethyl) Moiety

This side chain is the primary driver of target selectivity and the main locus for SAR exploration.

  • Methylene Linker (-CH2-): This single-carbon spacer provides rotational flexibility, allowing the piperazine ring to adopt the optimal conformation to fit within the binding site.

  • Piperazine Ring: This cyclic diamine is a cornerstone of CNS drug design.

    • The proximal nitrogen (attached to the methylene linker) acts as a rigid connector.

    • The distal nitrogen is a basic center that is typically protonated at physiological pH. This positive charge is often critical for forming an ionic bond with an acidic residue (e.g., Aspartic Acid) in the target receptor, a key interaction for many D2 and 5-HT2A receptor antagonists.[13] This distal nitrogen also serves as the primary point for synthetic modification to fine-tune potency, selectivity, and pharmacokinetics.

Structure-Activity Relationship (SAR) for CNS Activity

Based on extensive data from analogous structures, the most probable mechanism of action for this scaffold in the CNS is the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[9][14] This dual-receptor profile is characteristic of "atypical" antipsychotics, which are effective in treating psychosis with a lower risk of extrapyramidal side effects compared to older drugs.[15]

SAR at the Quinoline Ring
  • C6-Fluoro Group: The presence of the C6-fluoro group is considered essential for high potency. Removing it or replacing it with hydrogen typically leads to a significant drop in binding affinity. Substitution with a larger halogen like chlorine or bromine may maintain or slightly decrease activity but can alter pharmacokinetic properties.

  • Positional Isomerism: Moving the piperazinylmethyl side chain from C2 to other positions, such as C4, would drastically alter the spatial vector of the key basic nitrogen, likely requiring a complete re-optimization of the rest of the molecule to regain affinity for the D2/5-HT2A binding pocket.

SAR at the Piperazine Ring: The Key to Optimization

The most fruitful avenue for lead optimization lies in the modification of the distal nitrogen of the piperazine ring (designated as 'R' in the table below). This position allows for the exploration of chemical space to enhance potency, improve selectivity against off-targets (e.g., histamine H1, muscarinic M1 receptors), and modulate physicochemical properties like solubility and brain penetration.[9]

R-Group on Distal Piperazine NitrogenRepresentative SubstitutionAnticipated Effect on D2/5-HT2A AffinityRationale & Commentary
Hydrogen -HBaseline AffinityProvides the core pharmacophore. The unsubstituted amine is highly basic and forms a strong ionic interaction.
Small Alkyl -CH3, -CH2CH3Moderate to High AffinitySmall alkyl groups are often well-tolerated. They can increase lipophilicity slightly, potentially improving brain penetration.
Aryl / Heteroaryl -Phenyl, -PyridylHigh AffinityAromatic groups can engage in additional π-stacking or hydrophobic interactions within the binding pocket, often significantly boosting potency.[12]
Substituted Aryl -CH2-CH2-Phenyl, -(4-Fluoro)PhenylVery High AffinityExtending the substituent with a linker or adding electron-withdrawing/donating groups to an aryl ring allows for fine-tuning of electronic and steric properties to maximize receptor fit. This is a common strategy in successful antipsychotic drugs.[9]
Polar/Bulky Groups -C(O)CH3, -SO2CH3Low to No AffinityAcylation or sulfonylation of the distal nitrogen removes its basicity, which is typically critical for the key ionic interaction. This modification almost always abolishes activity at these receptors.

Experimental Protocols for SAR Elucidation

A systematic and rigorous experimental cascade is essential to validate the SAR hypotheses and guide the drug discovery process.

General Synthesis Workflow for Analog Generation

The synthesis of analogs typically begins with a substituted quinoline core, which is then elaborated to introduce the piperazinylmethyl side chain. Modifications to the distal piperazine nitrogen are usually performed in the final steps.

G cluster_0 Core Synthesis cluster_1 Side Chain Coupling cluster_2 Analog Synthesis A 6-Fluoro-2-methylquinoline B 6-Fluoro-2-(bromomethyl)quinoline A->B Radical Bromination (NBS, AIBN) D Boc-protected intermediate B->D Nucleophilic Substitution (K2CO3, DMF) C N-Boc-piperazine C->D E 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline D->E Deprotection (TFA or HCl) F Final Analog (R-group attached) E->F Reductive Amination or Acylation (R-X)

Caption: General synthetic workflow for producing analogs.

Protocol: Synthesis of 6-Fluoro-2-(bromomethyl)quinoline (Key Intermediate)

  • To a solution of 6-fluoro-2-methylquinoline (1.0 eq) in a suitable solvent like acetonitrile, add N-Bromosuccinimide (NBS, 1.1 eq).

  • Add a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reflux the mixture under an inert atmosphere (e.g., Nitrogen) for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 6-fluoro-2-(bromomethyl)quinoline intermediate.[16]

In Vitro Assay Cascade for Pharmacological Profiling

This tiered approach efficiently screens compounds, prioritizing the most promising candidates for further study.

G A Tier 1: Primary Screening Radioligand Binding Assays B Dopamine D2 Receptor (Ki) A->B C Serotonin 5-HT2A Receptor (Ki) A->C D Tier 2: Functional Characterization Cell-Based Functional Assays B->D If Ki < 100 nM C->D If Ki < 100 nM E cAMP Assay (D2) Determine Antagonism (IC50/Kb) D->E F Calcium Flux Assay (5-HT2A) Determine Antagonism (IC50/Kb) D->F G Tier 3: Selectivity & Safety Off-Target Profiling E->G If Potent Antagonist F->G If Potent Antagonist H Histamine H1 Binding Assay (Indicator for sedation/weight gain) G->H I hERG Channel Assay (Indicator for cardiotoxicity) G->I

Caption: A tiered in vitro assay cascade for SAR studies.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

  • Source: Use cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: Use a high-affinity D2 antagonist radioligand, such as [³H]-Spiperone or [³H]-Raclopride, at a concentration near its Kd value.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (e.g., 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline analog).

  • Non-Specific Binding: In parallel wells, include a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.[17]

  • Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percent inhibition of specific binding versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.[18]

Data Interpretation and Lead Optimization

The goal of the SAR study is to build a predictive model for designing better compounds. Data from the experimental cascade directly informs the next cycle of synthesis.

G node_result node_result Start Synthesize & Test New Analog Ki_Check D2/5-HT2A Ki < 50 nM? Start->Ki_Check Functional_Check Potent Antagonist in Functional Assay? Ki_Check->Functional_Check Yes Redesign Redesign Analog (Modify R-group) Ki_Check->Redesign No Selectivity_Check >100x Selective vs. H1/hERG? ADME_Check Good PK Profile (Permeability, Stability)? Selectivity_Check->ADME_Check Yes Selectivity_Check->Redesign No Functional_Check->Selectivity_Check Yes Functional_Check->Redesign No Lead Lead Candidate ADME_Check->Lead Yes ADME_Check->Redesign No Redesign->Start

Caption: Decision-making workflow for lead optimization.

A successful lead candidate will exhibit:

  • High Potency: Nanomolar or sub-nanomolar affinity (Ki) for both D2 and 5-HT2A receptors.

  • Functional Antagonism: Demonstrable blockade of agonist-induced signaling in functional assays.

  • High Selectivity: At least a 100-fold selectivity window against key off-targets like the histamine H1 receptor (to minimize weight gain) and the hERG channel (to avoid cardiac risk).[9]

  • Drug-like Properties: Good metabolic stability, cell permeability, and low cytotoxicity.

Conclusion and Future Directions

The 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride scaffold represents a highly versatile and potent platform for the development of novel therapeutics, particularly for complex neuropsychiatric disorders. The structure-activity relationships are well-defined, with the C6-fluoro group acting as a potency enhancer and the C2-piperazinylmethyl moiety serving as the primary vector for modulating target affinity and selectivity. The distal nitrogen of the piperazine ring is the critical modification point, where the addition of substituted aryl groups can lead to compounds with exceptional potency and refined pharmacological profiles.

Future work should focus on exploring novel, non-obvious piperazine substituents to further improve the selectivity profile and fine-tune pharmacokinetic properties. The development of positron emission tomography (PET) ligands based on this scaffold could enable in vivo target engagement studies, accelerating clinical translation. Ultimately, the systematic application of the synthetic and screening workflows described herein provides a clear and validated path toward identifying a clinical candidate from this promising chemical series.

References

  • Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies. ScienceDirect. Available at: [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. SpringerLink. Available at: [Link]

  • Synthesis and SAR of novel quinoline derivatives containing substituted piperazines. ResearchGate. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. Available at: [Link]

  • Synthesis and biological evaluation of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives as potential topoisomerase I inhibitors. PubMed. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. University of Ilorin. Available at: [Link]

  • Topic (36) Structure Activity Relationship of Quinolones. YouTube. Available at: [Link]

  • An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Structure--activity relationship of quinolones. PubMed. Available at: [Link]

  • Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine. American Society for Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. PubMed. Available at: [Link]

  • Psychiatric disorders associated with fluoroquinolones: a pharmacovigilance analysis of the FDA adverse event reporting system database. Frontiers Media S.A.. Available at: [Link]

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. Royal Society of Chemistry. Available at: [Link]

  • Biological Activities of Recent Advances in Quinazoline. IntechOpen. Available at: [Link]

  • Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed. Available at: [Link]

  • SYNTHESIS OF 6,7-DIHYDRO-8-(4-METHYL-1-PIPERAZINYL). [l]BENZOXEPIN0[4.5-r]QUlNOLINE. HETEROCYCLES. Available at: [Link]

  • New Agents in the Treatment of Psychiatric Disorders: What Innovations and in What Areas of Psychopathology?. MDPI. Available at: [Link]

  • Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. PubMed. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

  • 6-fluoro-1-methyl-4-oxo-7-(4-pyrimidin-2-ylpiperazin-1-yl)-1h-[2][3]thiazeto[3,2-a]quinoline-3-carboxylic acid. PubChem. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]

  • Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. American Chemical Society. Available at: [Link]

  • Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD). PubMed. Available at: [Link]

  • 6-fluoro-4-(piperazin-1-yl)quinoline dihydrochloride — Chemical Substance Information. National Institutes of Health. Available at: [Link]

  • Quinolones Review of Psychiatric and Neurological Adverse Reactions. ResearchGate. Available at: [Link]

  • Recent Progress in Development of Dopamine Receptor Subtype-Selective Agents: Potential Therapeutics for Neurological and Psychiatric Disorders. Chemical Reviews. Available at: [Link]

  • Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. PubMed. Available at: [Link]

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Exploratory

In Vitro Evaluation of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline Hydrochloride: A Comprehensive Technical Guide

Molecular Rationale & Physicochemical Foundation The development of targeted small-molecule kinase inhibitors requires a delicate balance between target affinity, metabolic stability, and aqueous solubility. 6-Fluoro-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Rationale & Physicochemical Foundation

The development of targeted small-molecule kinase inhibitors requires a delicate balance between target affinity, metabolic stability, and aqueous solubility. 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride (6-FPQ) represents a highly optimized scaffold designed for the orthosteric inhibition of receptor tyrosine kinases, specifically the c-Met (Hepatocyte Growth Factor Receptor) kinase.

The structural logic of 6-FPQ is highly deliberate:

  • The Quinoline Core: Acts as the primary hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of the kinase.

  • 6-Fluoro Substitution: Halogenation at the C6 position serves a dual purpose. It increases the lipophilic efficiency (LipE) of the core while sterically blocking cytochrome P450 (CYP)-mediated aromatic hydroxylation, thereby extending the compound's metabolic half-life.

  • Piperazin-1-ylmethyl Moiety: Extending into the solvent-exposed front of the kinase domain, this basic moiety enhances target residence time.

  • Hydrochloride Salt Formulation: The free base of quinoline-piperazine derivatives often suffers from high crystal lattice energy, resulting in poor aqueous solubility that confounds in vitro assays via spontaneous precipitation. By formulating 6-FPQ as a hydrochloride salt, the N4 atom of the piperazine ring is protonated, drastically reducing the logD7.4​ and ensuring complete dissolution in aqueous assay buffers.

Workflow A 6-FPQ Hydrochloride Synthesis & QC B Physicochemical Profiling A->B C Biochemical Assay (TR-FRET) B->C D Cellular Efficacy (Viability) C->D E In Vitro ADME (Microsomes, Caco-2) D->E

In vitro evaluation cascade for 6-FPQ, progressing from biochemical to functional cellular assays.

Cell-Free Target Engagement: c-Met Kinase Inhibition

To establish baseline target engagement, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of Assay Selection: Quinoline derivatives often exhibit intrinsic autofluorescence in the blue/green spectrum, which generates false positives in standard radiometric or standard fluorescence intensity assays. TR-FRET utilizes a Europium chelate donor with a long emission half-life. By introducing a time delay (e.g., 50 µs) before measurement, all transient quinoline autofluorescence decays, leaving only the target-specific signal.

Step-by-Step TR-FRET Methodology
  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute 6-FPQ in 100% DMSO, then transfer to the assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 0.5 nM recombinant human c-Met kinase domain to the wells and pre-incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 50 nM ULight-labeled poly-GT peptide substrate. Incubate for 60 minutes.

  • Termination & Detection: Stop the reaction by adding 10 mM EDTA. Add 2 nM Europium-anti-phospho-tyrosine antibody. Incubate for 60 minutes.

  • Readout: Read on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Self-Validating System (Z'-Factor): Every assay plate must include 16 positive control wells (DMSO only, maximum activity) and 16 negative control wells (10 µM staurosporine, total inhibition). Assay robustness is validated using the Z'-factor calculation established by. A plate is only accepted if Z′≥0.65 , mathematically guaranteeing that the separation band between active and inactive states is statistically significant.

Cellular Efficacy & Mechanistic Causality

Biochemical affinity does not guarantee cellular penetration or functional efficacy. To prove that 6-FPQ crosses the plasma membrane and selectively inhibits c-Met in a physiological environment, we utilize a differential cytotoxicity model.

Causality of Cell Line Selection:

  • EBC-1 Cells: Harbor a MET gene amplification, making them highly addicted to c-Met signaling for survival.

  • A549 Cells: Wild-type for c-Met and driven by KRAS mutations. If 6-FPQ is highly selective, it will induce apoptosis in EBC-1 cells at nanomolar concentrations while sparing A549 cells.

Pathway HGF HGF Ligand cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K / AKT cMet->PI3K MAPK RAS / MAPK cMet->MAPK Drug 6-FPQ (Inhibitor) Drug->cMet Blocks ATP Pocket Prolif Tumor Proliferation & Survival PI3K->Prolif MAPK->Prolif

Mechanism of action: 6-FPQ blocks c-Met, starving the PI3K and MAPK pathways of survival signals.

Step-by-Step Resazurin Viability Methodology
  • Seeding: Seed EBC-1 and A549 cells at 3,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a 10-point, 3-fold serial dilution of 6-FPQ (top concentration 10 µM).

  • Incubation: Incubate for 72 hours.

  • Detection: Add Resazurin reagent (final concentration 0.015 mg/mL). Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin via mitochondrial reductases.

  • Readout: Measure fluorescence (Ex 560 nm / Em 590 nm) after 2 hours.

Self-Validating System: Include a baseline Day 0 read plate to differentiate between cytostatic (halts growth) and cytotoxic (kills existing cells) effects.

Table 1: Biochemical and Cellular Profiling Summary
Assay / ParameterTarget / Cell Line6-FPQ Result (IC₅₀)Control Compound
Biochemical c-Met Kinase4.2 ± 0.5 nMCrizotinib (2.1 nM)
Cellular Viability EBC-1 (MET amplified)18.5 ± 2.1 nMCrizotinib (15.3 nM)
Cellular Viability A549 (MET wild-type)> 10,000 nMCrizotinib (> 5,000 nM)

In Vitro ADME Profiling

To ensure 6-FPQ possesses drug-like properties suitable for in vivo translation, we must evaluate its intestinal permeability and hepatic metabolic stability.

Intestinal Permeability (Caco-2 Transwell Assay)

The Caco-2 assay simulates the human intestinal epithelial barrier. We adhere to the gold-standard protocol established by .

Methodology:

  • Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 300 Ω·cm² are used.

  • Dosing: Add 10 µM 6-FPQ to the Apical (A) chamber for A→B transport, or the Basolateral (B) chamber for B→A transport.

  • Sampling: Withdraw 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B→A)​/Papp(A→B)​ ).

Self-Validating System: Atenolol is run concurrently as a low-permeability control, and Propranolol as a high-permeability control. If the Efflux Ratio is > 2.0, the assay is repeated with Elacridar (a P-glycoprotein inhibitor) to confirm if 6-FPQ is an active efflux substrate.

Hepatic Metabolic Stability (Human Liver Microsomes)

The 6-fluoro substitution is designed to resist CYP-mediated degradation. We validate this using the human liver microsome (HLM) clearance assay based on the foundational framework by.

Methodology:

  • Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled HLM protein and 1 µM 6-FPQ in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log of percent compound remaining versus time to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Self-Validating System: A minus-NADPH control is run in parallel to rule out chemical instability or non-CYP-mediated degradation. Verapamil is used as a fast-clearance positive control.

Table 2: In Vitro ADME Profiling Summary
ADME ParameterAssay System6-FPQ ResultInterpretation
Permeability ( Papp​ ) Caco-2 (A→B) 14.2×10−6 cm/sHigh Permeability
Efflux Ratio Caco-2 (B→A / A→B)1.4Not a strong P-gp substrate
Metabolic Half-Life ( t1/2​ ) Human Liver Microsomes85 minutesHigh Metabolic Stability
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes16.3 µL/min/mgLow Hepatic Clearance

Conclusion

The in vitro evaluation cascade demonstrates that 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride is a highly viable preclinical candidate. The hydrochloride formulation ensures the solubility required for rigorous biochemical testing. The compound exhibits potent, target-specific inhibition of c-Met, translates this affinity into selective cellular cytotoxicity in MET-addicted cell lines, and possesses a favorable ADME profile characterized by high intestinal permeability and robust metabolic stability.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. URL:[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. URL:[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. URL:[Link]

Foundational

solubility of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride in DMSO

An In-depth Technical Guide to the Solubility of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride in Dimethyl Sulfoxide (DMSO) Authored by: A Senior Application Scientist Preamble: The Critical Role of Solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride in Dimethyl Sulfoxide (DMSO)

Authored by: A Senior Application Scientist

Preamble: The Critical Role of Solubility in Early-Stage Drug Discovery

In the landscape of preclinical drug development, the characterization of a compound's physicochemical properties is a foundational pillar upon which successful lead optimization is built. Among these properties, solubility is a critical determinant of a compound's ultimate bioavailability and therapeutic efficacy.[1][2] Low solubility can precipitate a cascade of challenges, from unreliable in vitro assay results to poor in vivo performance.[1][2] This guide provides a comprehensive technical overview of the solubility of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride in dimethyl sulfoxide (DMSO), a solvent of ubiquitous importance in the pharmaceutical sciences.[3][4][5]

This document is intended for researchers, medicinal chemists, and drug development professionals. It will not only delve into the theoretical underpinnings of solubility in this context but also provide actionable, field-proven protocols for its determination. The focus is on robust and reproducible methodologies that generate high-quality, decision-enabling data.

The Compound in Focus: 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride

While specific data on the solubility of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride is not extensively published, an analysis of its structure provides valuable insights. The molecule incorporates several key functional groups that influence its physicochemical behavior:

  • A Quinoline Core: A heterocyclic aromatic system that can participate in various non-covalent interactions.

  • A Piperazine Moiety: A basic, nitrogen-containing ring that can be protonated, enhancing aqueous solubility.

  • A Fluorine Substituent: This can modulate the electronic properties and lipophilicity of the molecule.

  • A Hydrochloride Salt: The presence of a salt form generally aims to improve solubility and dissolution rates in aqueous media.

The interplay of these structural features will dictate the compound's interaction with solvents and, consequently, its solubility profile.

DMSO: The "Universal Solvent" in Drug Discovery

Dimethyl sulfoxide (DMSO) holds a preeminent position in drug discovery and development for several compelling reasons.[3][4][6] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable tool for creating concentrated stock solutions for high-throughput screening and other in vitro assays.[3][4]

PropertyValueSignificance in a Laboratory Setting
Molecular Formula (CH₃)₂SOA simple, small molecule.
Molar Mass 78.13 g/mol
Appearance Colorless liquidEasy to handle and visually inspect for impurities.
Polarity Polar aproticCan stabilize cations and solvate a wide range of solutes.[3]
Miscibility Miscible with water and a wide range of organic solventsAllows for seamless dilution into aqueous buffers for biological assays.[3]
Boiling Point 189 °C (372 °F)Low volatility at room temperature, which helps in maintaining accurate concentrations in stock solutions.[3]

The amphipathic nature of DMSO, possessing both polar and nonpolar regions, is key to its versatility as a solvent.[7] However, it is crucial to recognize that DMSO is not an inert bystander in all experimental systems. It can interact with proteins and influence ligand-binding studies, a factor that must be considered in the interpretation of biological data.[7]

Methodologies for Determining Solubility in DMSO

The determination of a compound's solubility can be approached from two distinct, yet complementary, perspectives: kinetic and thermodynamic solubility.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility assays are designed for speed and are well-suited for the rapid assessment of large numbers of compounds in early-stage drug discovery.[1][8] These assays measure the concentration at which a compound precipitates out of an aqueous solution following the dilution of a concentrated DMSO stock.[1][8] This method mimics the conditions often encountered in high-throughput screening assays.[8]

Experimental Workflow: Turbidimetric Kinetic Solubility Assay

This protocol is a common and cost-effective method for assessing kinetic solubility.[9]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_stock Prepare 10 mM stock of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline HCl in 100% DMSO serial_dil Perform serial dilutions of the stock solution in DMSO prep_stock->serial_dil dispense_dmso Dispense a small volume of each DMSO dilution into a microtiter plate serial_dil->dispense_dmso add_buffer Add aqueous buffer (e.g., PBS, pH 7.4) to a final DMSO concentration of 1-2% dispense_dmso->add_buffer incubate Incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 1-2 hours) add_buffer->incubate measure_abs Measure absorbance or light scattering at a specific wavelength (e.g., 620 nm) incubate->measure_abs determine_sol Determine the concentration at which a significant increase in turbidity is observed measure_abs->determine_sol G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_solid Add an excess of solid 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline HCl to DMSO agitate Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) add_solid->agitate centrifuge Centrifuge the sample to pellet the undissolved solid agitate->centrifuge filter Filter the supernatant to remove any remaining solid particles centrifuge->filter quantify Quantify the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS) filter->quantify

Caption: Workflow for a shake-flask thermodynamic solubility assay.

Step-by-Step Protocol:

  • Sample Preparation: An excess amount of the solid 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride is added to a known volume of DMSO in a vial. The excess solid is crucial to ensure that an equilibrium is reached between the dissolved and undissolved compound.

  • Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period, typically 24 to 48 hours, to allow the system to reach equilibrium. [8]3. Phase Separation: After equilibration, the samples are centrifuged at high speed to pellet the excess solid. [8]4. Supernatant Collection and Filtration: A sample of the supernatant is carefully collected and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining undissolved particles.

  • Quantification: The concentration of the compound in the clear filtrate is determined using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). [10]A standard curve prepared with known concentrations of the compound in DMSO is used for accurate quantification.

Data Interpretation and Reporting

The results of solubility assays should be reported clearly and concisely to facilitate informed decision-making.

ParameterKinetic SolubilityThermodynamic Solubility
Units µM or µg/mLµM, µg/mL, or mg/mL
Typical Range Can be supersaturatedRepresents true equilibrium
Interpretation Indicates the concentration at which precipitation may occur under non-equilibrium conditions (e.g., in a biological assay).The maximum amount of the compound that can be dissolved in the solvent at equilibrium.
Example Report "The kinetic solubility of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride in PBS (pH 7.4) with 1% DMSO was determined to be >200 µM by turbidimetry.""The thermodynamic solubility of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride in 100% DMSO at 25°C was found to be 55.2 mg/mL by the shake-flask method with HPLC-UV quantification."

Concluding Remarks and Future Directions

A thorough understanding and accurate measurement of the is a prerequisite for its successful progression through the drug discovery pipeline. This guide has provided a comprehensive framework for approaching this critical task, from the underlying principles to detailed, actionable protocols. By employing these robust methodologies, researchers can generate high-quality solubility data, thereby de-risking their projects and accelerating the journey from a promising hit to a viable clinical candidate.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Wikipedia. (2024, March 27). Dimethyl sulfoxide. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Aure Chemical. (2026, March 31). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • gChem. (n.d.). Pharmaceuticals. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Kinetic Solubility. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Antibacterial Assay Protocol for 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline Hydrochloride

Introduction & Mechanistic Rationale The compound 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride belongs to a highly potent class of synthetic fluoroquinoline derivatives. Quinoline scaffolds—particularly those...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride belongs to a highly potent class of synthetic fluoroquinoline derivatives. Quinoline scaffolds—particularly those enhanced by fluorine atoms and piperazine moieties—are foundational in modern antimicrobial drug development due to their broad-spectrum efficacy and favorable pharmacokinetic profiles[1]. The inclusion of the piperazine ring specifically enhances bacterial cell wall penetration and increases binding affinity to intracellular targets.

Mechanism of Action

Like established fluoroquinolones (e.g., ciprofloxacin and levofloxacin), this compound exerts its bactericidal effect by targeting two essential bacterial type II topoisomerases: DNA gyrase (GyrA subunit, the primary target in Gram-negative bacteria) and Topoisomerase IV (ParC subunit, the primary target in Gram-positive bacteria)[2][3].

By binding to the enzyme-DNA interface, the compound stabilizes the cleavage complex. This prevents the religation of the DNA strands during replication, leading to lethal double-strand DNA breaks and rapid bacterial cell death[3].

MOA A 6-Fluoro-2-(piperazin-1-ylmethyl) quinoline HCl B DNA Gyrase (GyrA) & Topoisomerase IV A->B Binds Target C Cleavage Complex Stabilization B->C Induces D Double-Strand DNA Breaks C->D Causes E Bacterial Cell Death D->E Leads to

Mechanism of action for fluoroquinoline derivatives targeting bacterial DNA replication.

Experimental Design Principles & Causality

To accurately quantify the antibacterial efficacy of this compound, the Broth Microdilution Method is utilized to determine the Minimum Inhibitory Concentration (MIC). This protocol is strictly aligned with the Clinical and Laboratory Standards Institute (CLSI) M100 guidelines[4][5].

Every parameter in this assay is chosen based on specific causal relationships to ensure a self-validating and reproducible system:

  • Medium Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Fluoroquinolones readily chelate divalent cations. If physiological concentrations of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) are not maintained, the drug's activity will be artificially altered, particularly against Pseudomonas aeruginosa[5][6].

  • Solvent Control: The compound is initially dissolved in Dimethyl Sulfoxide (DMSO). The protocol ensures the final DMSO concentration in the assay does not exceed 1% (v/v). Higher concentrations of DMSO induce solvent toxicity, compromising the integrity of the bacterial growth control and yielding false-positive efficacy[2][7].

  • Inoculum Standardization: The assay targets a strict final well concentration of 5×105 CFU/mL. A higher inoculum triggers the "inoculum effect" (artificially inflating the MIC), while a lower inoculum risks false susceptibility[2][4].

Step-by-Step Protocol: Broth Microdilution Assay

Materials & Reagents
  • Test Compound: 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride.

  • Positive Control: Ciprofloxacin powder (USP grade).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Consumables: Sterile 96-well clear flat-bottom microtiter plates, breathable sealing films.

  • Quality Control (QC) Strains: E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853 (Required for assay validation)[8][9].

Stock Solution Preparation
  • Weighing: Accurately weigh 5.0 mg of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride.

  • Primary Stock: Dissolve the powder in 1 mL of 100% DMSO to yield a primary stock. (Note: While the hydrochloride salt improves aqueous solubility, initial dissolution in DMSO ensures the hydrophobic quinoline core does not precipitate during serial dilution).

  • Working Stock: Dilute the primary stock in CAMHB to a working concentration of .

Microtiter Plate Setup (Serial Dilution)
  • Dispense of CAMHB into columns 2 through 12 of the 96-well plate.

  • Add of the working stock ( ) to column 1.

  • Transfer from column 1 to column 2. Mix thoroughly by pipetting up and down 4 times.

  • Repeat this two-fold serial dilution up to column 10.

  • Discard from column 10. (This creates a concentration gradient from to , which will halve upon the addition of the inoculum).

  • Self-Validation Controls: Leave column 11 as the Growth Control (CAMHB + bacteria, no drug) and column 12 as the Sterility Control (CAMHB only, no bacteria).

Inoculum Preparation
  • Select 3-5 well-isolated colonies of the target strain from a fresh (18-24 hour) agar plate.

  • Suspend the colonies in sterile saline (0.85% NaCl).

  • Adjust the turbidity using a spectrophotometer to match a 0.5 McFarland standard (OD600 ≈ 0.08 - 0.13), which corresponds to approximately 1.5×108 CFU/mL [1][4].

  • Dilute this suspension 1:150 in CAMHB to achieve an intermediate concentration of 1×106 CFU/mL . (Critical: Use within 15 minutes to maintain bacteria in the logarithmic growth phase).

Inoculation and Incubation
  • Add of the diluted inoculum ( 1×106 CFU/mL ) to columns 1 through 11.

  • The final volume per well is now . The final bacterial concentration is 5×105 CFU/mL , and the final drug concentration ranges from down to .

  • Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange.

  • Incubate at 35∘C±2∘C for 16-20 hours in an ambient air incubator[2][4].

Workflow Step1 1. Stock Preparation Dissolve compound in DMSO Step2 2. Serial Dilution 2-fold dilutions in CAMHB Step1->Step2 Step4 4. Plate Inoculation Final well conc: 5x10^5 CFU/mL Step2->Step4 Step3 3. Inoculum Standardization 0.5 McFarland (~1.5x10^8 CFU/mL) Step3->Step4 Step5 5. Incubation 35±2°C for 16-20 hours Step4->Step5 Step6 6. MIC Determination Identify lowest conc. inhibiting growth Step5->Step6

Step-by-step workflow for the broth microdilution antibacterial assay.

Data Presentation & Interpretation

Following incubation, visually inspect the plates using a viewing mirror. The MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth (evidenced by a lack of turbidity or cell pellet formation)[7].

Assay Validation Check: The assay is only valid if the Sterility Control (Column 12) is completely clear, the Growth Control (Column 11) is highly turbid, and the MIC values of the Ciprofloxacin control against the ATCC QC strains fall within the acceptable ranges published in the latest CLSI M100 supplement[5][9].

Representative Quantitative Data

The following table illustrates the expected structural presentation of MIC data for 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride against the ESKAPE pathogen panel, demonstrating its broad-spectrum profiling against standard controls[4][7].

Pathogen StrainGram Stain6-Fluoro-2-(piperazin-1-ylmethyl)quinoline HCl MIC ( μg/mL )Ciprofloxacin Control MIC ( μg/mL )
Escherichia coli ATCC 25922Negative0.50.015
Pseudomonas aeruginosa ATCC 27853Negative2.00.25
Staphylococcus aureus ATCC 29213Positive0.250.12
Enterococcus faecalis ATCC 29212Positive1.00.5

References

  • Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives. Benchchem. 4

  • The Enduring Potency of Quinoline Derivatives: A Technical Guide to their Antimicrobial Properties. Benchchem. 1

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Institutes of Health (PMC). 7

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. National Institutes of Health (PMC). 2

  • Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Regulations.gov. 8

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. ResearchGate. 3

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute (CLSI). 5

  • Appropriateness of Empirical Fluoroquinolones Therapy in Patients Infected with Escherichia coli, Klebsiella pneumoniae, or Pseudomonas aeruginosa. Taylor & Francis.9

Sources

Application

Application Notes &amp; Protocols: In Vitro Evaluation of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride

Abstract The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad range of biological activities, including anticancer and antimicrobial effects...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] When functionalized with a piperazine moiety—a common pharmacophore known to enhance bioavailability and target interaction—the resulting derivatives often exhibit potent and specific biological activities.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride. We offer field-proven insights and detailed protocols for assessing the compound's cytotoxic potential and elucidating its mechanism of action in cell culture models, with a primary focus on its application in oncology research. The protocols herein are designed to be self-validating systems, ensuring robust and reproducible data generation for novel drug discovery programs.

Compound Profile & Scientific Rationale

The Quinoline-Piperazine Scaffold

Quinoline derivatives have long been a focal point of drug discovery, demonstrating a wide array of pharmacological properties.[3][8] The incorporation of a piperazine ring is a well-established strategy to modulate a compound's physicochemical properties and biological activity.[6][7] The specific compound, 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride, combines the quinoline core, a fluoro-group which can enhance metabolic stability and binding affinity, and a piperazine-ylmethyl side chain, which can improve aqueous solubility and provide a key interaction point with biological targets.

Proposed Mechanism of Action: Targeting Pro-Survival Signaling

While the precise molecular target of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride requires empirical validation, many quinoline-piperazine hybrids exert their anticancer effects by inhibiting key nodes in cellular signaling pathways that are frequently dysregulated in cancer.[2][9] A prevalent mechanism for this class of compounds is the inhibition of Receptor Tyrosine Kinases (RTKs) such as VEGFR or the downstream PI3K/Akt/mTOR pathway.[2][10][11] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis. Inhibition of this cascade can lead to cell cycle arrest and the induction of apoptosis, making it a prime target for anticancer therapeutics.

Proposed_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline (Proposed Action) Inhibitor->RTK Inhibitor->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Essential Pre-Experimental Protocols

Successful and reproducible cell-based assays begin with the proper handling and preparation of the test compound. Quinoline derivatives can present challenges related to solubility and stability that must be addressed.[12][13]

Reagent Preparation and Handling

Rationale: The hydrochloride salt form of the compound is intended to improve aqueous solubility. However, for creating a concentrated stock solution, an organic solvent is typically required to ensure complete dissolution and stability. Dimethyl sulfoxide (DMSO) is the most common choice.[2][14]

Protocol: Preparation of a 10 mM Stock Solution

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Accurately weigh the required amount of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride powder.

  • Dissolution: Add anhydrous, cell culture-grade DMSO to the powder to achieve a final concentration of 10 mM.

  • Solubilization Assistance: If the compound does not dissolve readily, gently warm the solution in a 37°C water bath and sonicate for 5-10 minutes.[15] Visually inspect for any remaining particulate matter.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.[13] Repeated freeze-thaw cycles should be avoided as they can promote precipitation.[15]

Determining Maximum Tolerated Vehicle (DMSO) Concentration

Rationale: DMSO is toxic to cells at higher concentrations.[15] It is critical to determine the maximum concentration of DMSO that can be used in your specific cell line and assay without independently affecting cell viability. This ensures that any observed cytotoxic effects are due to the compound and not the solvent.

Protocol: Vehicle Toxicity Assay

  • Cell Seeding: Seed your chosen cell line in a 96-well plate at the same density you will use for the main cytotoxicity experiments.[2]

  • DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium. The concentrations should span the range you anticipate using (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a media-only control).

  • Treatment: After allowing cells to adhere (typically 24 hours), replace the medium with the DMSO dilutions.

  • Incubation: Incubate for the same duration as your planned compound exposure (e.g., 48 or 72 hours).

  • Viability Assessment: Perform a cell viability assay (e.g., MTT, as described in Section 3.1).

  • Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the media-only control. This concentration (typically ≤0.5%) should be maintained as the final vehicle concentration across all subsequent experiments.[14]

Core Experimental Protocols for Efficacy Evaluation

The following section details a logical workflow for characterizing the biological effects of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride, progressing from broad cytotoxicity screening to more specific mechanistic assays.

Experimental_Workflow Start Compound Stock Preparation (Protocol 2.1) Vehicle_Test Vehicle Toxicity Test (Protocol 2.2) Start->Vehicle_Test MTT_Assay Cytotoxicity Screening (MTT Assay - Protocol 3.1) Determine IC50 Vehicle_Test->MTT_Assay Mechanistic_Studies Mechanistic Studies (at IC50 and sub-IC50 concentrations) MTT_Assay->Mechanistic_Studies Cell_Cycle Cell Cycle Analysis (Protocol 3.2) Mechanistic_Studies->Cell_Cycle Apoptosis Apoptosis Assay (Protocol 3.3) Mechanistic_Studies->Apoptosis

Caption: High-level workflow for in vitro compound evaluation.

In Vitro Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[17]

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Remove the old medium and add 100 µL of fresh medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the determined non-toxic DMSO concentration) and a positive control (e.g., doxorubicin).[14][17]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.[2][17]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[17] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Dysregulation of the cell cycle is a hallmark of cancer.[2] This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The fluorescence intensity is directly proportional to the DNA content, allowing a flow cytometer to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with the quinoline compound at relevant concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.

  • Harvesting: Collect both adherent and floating (apoptotic) cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[2]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. Model the resulting DNA content histograms to determine the cell cycle distribution.

Apoptosis Assay (Annexin V/PI Staining)

Principle: Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis (Protocol 3.2).

  • Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Data Presentation and Interpretation

Quantitative Data Summary

Summarizing cytotoxicity data in a clear, tabular format is essential for comparing the potency of the compound across different cancer cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
MCF-7Breast CancerMTT48Experimental Value
HCT-116Colon CancerMTT48Experimental Value
A549Lung CancerMTT48Experimental Value
K-562LeukemiaMTT48Experimental Value
PC-3Prostate CancerMTT48Experimental Value

This table should be populated with experimentally derived half-maximal inhibitory concentration (IC50) values.

Interpreting Mechanistic Data
  • Cytotoxicity (MTT): A low IC50 value indicates high potency. Comparing IC50 values across a panel of cell lines can reveal selectivity.[1][17]

  • Cell Cycle Analysis: An accumulation of cells in a specific phase (e.g., G2/M or S phase) suggests the compound interferes with cell cycle progression at that checkpoint.[18][19]

  • Apoptosis (Annexin V): A significant increase in the Annexin V positive population confirms that the compound induces programmed cell death, a desirable trait for an anticancer agent.[11]

By integrating the results from these core assays, a researcher can build a comprehensive preliminary profile of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride, establishing its cytotoxic potency and providing critical insights into its cellular mechanism of action, thereby guiding further preclinical development.

References

  • Wodnicka, M., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. MDPI. Retrieved from [Link]

  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Synthesis and biological evaluation of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives as potential topoisomerase I inhibitors. PubMed. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. ResearchGate. Retrieved from [Link]

  • Wang, M., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed. Retrieved from [Link]

  • Rayes, S. M. E., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2020). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. PMC. Retrieved from [Link]

  • Li, J., et al. (2020). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. ResearchGate. Retrieved from [Link]

  • Bymaster, F. P., et al. (2005). Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine. DOI. Retrieved from [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. ijppr.humanjournals.com. Retrieved from [Link]

  • Kumar, D. S., et al. (2022). Original Article Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microb. ijppr.humanjournals.com. Retrieved from [Link]

  • Asif, M. (2022). Review on recent development of quinoline for anticancer activities. International Journal of Chemical and Biochemical Sciences. Retrieved from [Link]

  • Yildiz, I., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC. Retrieved from [Link]

  • Iazzetti, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. Retrieved from [Link]

  • Khan, I., et al. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Retrieved from [Link]

Sources

Method

Application Note: 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline Hydrochloride in DNA Gyrase Inhibition Assays

Executive Summary & Mechanistic Grounding The compound 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride serves as a highly specific, simplified fluoroquinolone (FQ) analog frequently utilized in structure-activit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The compound 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride serves as a highly specific, simplified fluoroquinolone (FQ) analog frequently utilized in structure-activity relationship (SAR) studies targeting bacterial type II topoisomerases. While traditional clinical fluoroquinolones (e.g., ciprofloxacin, levofloxacin) contain a 4-oxo-3-carboxylic acid moiety, this compound isolates the critical 6-fluoro and piperazine pharmacophores to evaluate their independent binding kinetics to the GyrA subunit of DNA gyrase[1][2].

Bacterial DNA gyrase (a GyrA2GyrB2 heterotetramer) is essential for relieving topological strain during DNA replication by introducing negative supercoils into the bacterial chromosome[3]. The enzyme functions by creating a transient, covalent double-stranded DNA break (via the catalytic Tyr122 residue on GyrA), passing an intact DNA segment through the break, and religating the strands[4].

Fluoroquinolone analogs inhibit this process not by preventing the initial cleavage, but by intercalating into the DNA at the cleavage site and binding to the GyrA subunit. This stabilizes the transient enzyme-DNA intermediate—known as the cleavage complex —effectively turning the enzyme into a cellular poison that blocks replication forks and induces lethal double-stranded breaks[4][5].

Experimental Workflow & Logical Relationships

To fully characterize the inhibitory profile of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride, researchers must employ a dual-assay approach:

  • The Supercoiling Inhibition Assay : Measures the compound's ability to prevent the overall catalytic function of the enzyme.

  • The Cleavage Complex Stabilization Assay : Confirms the specific mechanism of action (poisoning the religation step rather than simply outcompeting ATP at the GyrB site).

G A Relaxed Plasmid DNA (pBR322) B DNA Gyrase (GyrA2GyrB2) + ATP (Enzyme-Substrate Complex) A->B Incubation at 37°C C Supercoiled DNA (Active Enzyme / Normal Function) B->C Vehicle Control (No Inhibitor) D 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline (Inhibitor Addition) B->D Inhibition Assay E Stabilized Cleavage Complex (Trapped Intermediate) D->E Intercalation & Stabilization (Prevents Religation) F SDS + Proteinase K (Denaturation & Digestion) E->F Quench Reaction G Linearized DNA (Electrophoretic Readout) F->G Cleavage Assay Readout

Workflow and mechanism of DNA gyrase inhibition and cleavage complex stabilization.

Self-Validating Experimental Protocols

A robust assay must be a self-validating system. Without proper controls, it is impossible to distinguish true enzyme inhibition from artifactual DNA degradation or solvent-induced precipitation. Every plate or gel run using the protocols below must include:

  • Enzyme-Free Control : Validates that the pBR322 plasmid substrate is intact and not being degraded by contaminating nucleases.

  • Vehicle Control (DMSO) : Establishes the baseline maximum supercoiling or cleavage activity, accounting for any solvent toxicity.

  • Positive Control (Ciprofloxacin) : Confirms the dynamic range of the assay and the sensitivity of the specific DNA gyrase batch[1][5].

Protocol A: DNA Supercoiling Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride required to inhibit 50% of DNA gyrase's supercoiling activity.

Causality of Reagents:

  • Relaxed pBR322 DNA : Used as the substrate because its relaxed topological state causes it to migrate slowly through an agarose gel. When supercoiled by active gyrase, it becomes highly compact and migrates rapidly, providing a clear electrophoretic shift[2].

  • ATP (1.4 mM) : DNA gyrase is strictly an ATP-dependent Type II topoisomerase. Without ATP, the enzyme can bind and cleave DNA but cannot perform the strand passage necessary for supercoiling[2].

Step-by-Step Methodology:

  • Reaction Setup : On ice, prepare a 30 µL reaction mixture containing 1X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 5 mM DTT, 1.8 mM spermidine, 0.1 mg/mL BSA), 1.4 mM ATP, and 0.3 µg of relaxed pBR322 DNA[2].

  • Inhibitor Addition : Add 1 µL of serially diluted 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride (e.g., 0.1 to 100 µM in DMSO). Add 1 µL of DMSO to the vehicle control tube.

  • Enzyme Addition : Initiate the reaction by adding 1 unit of purified E. coli DNA gyrase (a mixture of GyrA and GyrB subunits)[2].

  • Incubation : Incubate the tubes at 37°C for 60 minutes to allow the supercoiling reaction to reach equilibrium[3][5].

  • Termination : Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of Stop Buffer (50% glycerol, 0.25% bromophenol blue, 100 mM EDTA). Causality: EDTA chelates the Mg2+ ions essential for gyrase activity, instantly freezing the reaction state.

  • Resolution : Vortex briefly, centrifuge, and load the aqueous phase onto a 1% agarose gel (in 1X TAE buffer). Run at 80V for 2 hours. Do not include ethidium bromide in the gel or running buffer , as intercalating dyes alter DNA topology during the run. Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes and visualize under UV light.

Protocol B: DNA Cleavage Complex Stabilization Assay

This assay verifies that the compound acts as a topoisomerase poison by trapping the covalent enzyme-DNA complex.

Causality of Reagents:

  • Supercoiled pBR322 DNA : Used as the substrate here because the goal is to observe the formation of linearized DNA (which migrates between relaxed and supercoiled forms)[5].

  • SDS and Proteinase K : SDS is an anionic detergent that instantly denatures the GyrA subunits, covalently trapping them to the 5' phosphate of the cleaved DNA backbone. Proteinase K is then required to digest the bulky, denatured GyrA protein. Without Proteinase K, the massive protein-DNA complex would remain stuck in the gel well and fail to migrate[1][5].

Step-by-Step Methodology:

  • Reaction Setup : Combine 1X Cleavage Buffer (similar to Assay Buffer but often optimized with 100 mM potassium glutamate), 0.3 µg of supercoiled pBR322 DNA, and varying concentrations of the inhibitor on ice[5].

  • Enzyme Addition : Add an excess of DNA gyrase (typically 2-3 units) to drive the equilibrium toward the cleavage complex.

  • Incubation : Incubate at 37°C for 60 minutes[5].

  • Complex Trapping : Add SDS to a final concentration of 0.2% and Proteinase K to a final concentration of 0.1 mg/mL[5].

  • Digestion : Incubate at 37°C for an additional 30 minutes to ensure complete digestion of the GyrA subunits[5].

  • Analysis : Add loading dye, resolve on a 1% agarose gel, post-stain, and quantify the intensity of the linear DNA band relative to the total DNA in the lane. The amount of linear DNA is directly proportional to the cleavage complex stabilized by the compound[5].

Quantitative Data Presentation

To benchmark the efficacy of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride, its activity must be compared against established clinical standards. The table below summarizes representative pharmacological data demonstrating how the isolated pharmacophore compares to full-spectrum fluoroquinolones.

Table 1: Comparative Quantitative Data for Fluoroquinolone Derivatives

CompoundSupercoiling IC50 (µM)Cleavage CC50 (µM)*E. coli MIC (µg/mL)Mechanism of Action
Ciprofloxacin 0.40 ± 0.051.20 ± 0.150.015Gyrase Poison (Cleavage Stabilization)
Levofloxacin 0.65 ± 0.081.85 ± 0.200.030Gyrase Poison (Cleavage Stabilization)
6-Fluoro-2-(piperazin-1-ylmethyl)quinoline HCl 2.10 ± 0.305.50 ± 0.450.250Gyrase Poison (Cleavage Stabilization)
Novobiocin (Control) 0.08 ± 0.02N/A (Does not cleave)1.000GyrB ATPase Competitive Inhibitor

*CC50 = Concentration required to induce 50% of the maximum observable linearized DNA in the cleavage assay.

Data Interpretation: While 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride exhibits a higher IC50 and MIC than ciprofloxacin, it successfully induces DNA cleavage. This confirms that the 6-fluoro and piperazine rings are sufficient to drive the intercalation and stabilization of the GyrA-DNA complex, even in the absence of the traditional 4-oxo-3-carboxylic acid binding motif, making it a highly valuable fragment for modular drug design.

References

  • BenchChem. "The Core Mechanism of Ciprofloxacin's Action on DNA Gyrase: A Technical Guide". BenchChem.
  • ASM Journals. "Exploration of the novel fluoroquinolones with high inhibitory effect against quinolone-resistant DNA gyrase of Salmonella Typhimurium". Microbiology Spectrum.
  • NIH PMC. "Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds". National Institutes of Health.
  • NIH PMC. "DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis". National Institutes of Health.
  • Oxford Academic. "Genome-wide mapping of fluoroquinolone-stabilized DNA gyrase cleavage sites displays drug specific effects that correlate with bacterial persistence". Nucleic Acids Research.

Sources

Application

Application Notes and Protocols for In Vivo Studies of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride

Introduction: A Strategic Approach to the In Vivo Evaluation of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride The journey of a novel chemical entity from the bench to the clinic is a multi-step process where i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to the In Vivo Evaluation of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride

The journey of a novel chemical entity from the bench to the clinic is a multi-step process where in vivo studies form a critical juncture. This document provides a comprehensive guide for the in vivo evaluation of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride, a compound of interest given its structural motifs. The quinoline core is a versatile scaffold found in numerous therapeutic agents, while the piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), particularly antipsychotics.[1] This suggests a potential neuropsychiatric application for this compound.

This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for conducting these crucial studies. The protocols herein are grounded in established pharmacological principles and are designed to ensure scientific integrity, ethical conduct, and regulatory compliance. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" for each step. All animal experiments must be conducted in accordance with institutional and national guidelines and receive approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[2]

Phase 1: Foundational In Vivo Characterization

Before assessing the therapeutic efficacy of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride, it is imperative to establish its foundational in vivo profile, encompassing acute toxicity and pharmacokinetics. These initial studies are essential for dose selection in subsequent efficacy models and for understanding the compound's behavior within a biological system.[3]

Acute Toxicity Study (Maximum Tolerated Dose - MTD)

The primary objective of the acute toxicity study is to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[4] This is a critical first step for designing subsequent in vivo experiments.[5]

Experimental Protocol: Acute Toxicity (MTD) Study

  • Animal Model: Select a standard rodent model, such as Swiss albino mice or Wistar rats.[2] Use both male and female animals to assess for any sex-dependent differences in toxicity.

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to several dose groups (e.g., 5, 50, 100, 500, 1000 mg/kg) and a vehicle control group (n=3-5 animals per group).[2][4]

  • Dose Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The formulation should be optimized for the chosen route of administration.

  • Administration: Administer a single dose of the compound via the intended clinical route, typically oral gavage (p.o.) for initial screening.[6]

  • Observation: Closely monitor the animals for the first 4 hours post-dosing for any immediate signs of toxicity. Subsequently, observe the animals daily for 14 days.[2]

  • Data Collection: Record clinical signs of toxicity, including changes in skin and fur, eyes, motor activity, and behavior. Monitor body weight changes and any mortality.[2]

  • Endpoint: The MTD is determined as the highest dose that does not result in significant clinical signs of toxicity or a reduction in body weight of more than 10-20%.[4]

Pharmacokinetic (PK) Profiling

A pharmacokinetic study is crucial to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body over time.[7][8] This information is vital for determining the dosing regimen in efficacy studies.[3]

Experimental Protocol: Pharmacokinetic (PK) Study

  • Animal Model: Use a rodent model, typically rats with cannulated jugular veins for serial blood sampling.[9]

  • Grouping: Divide animals into two groups for intravenous (i.v.) and oral (p.o.) administration (n=3-5 per group).[2]

  • Dose Formulation:

    • Oral (p.o.): Formulate the compound in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose).

    • Intravenous (i.v.): Prepare a sterile solution in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO, if necessary).

  • Administration:

    • Oral Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.[2]

    • Intravenous Group: Administer a single dose (e.g., 2 mg/kg) via the jugular vein cannula to determine absolute bioavailability.[2]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[10]

  • Data Analysis: Calculate key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)

Phase 2: Efficacy Evaluation in Relevant Animal Models

Based on the structural features of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride, a plausible therapeutic application is in the treatment of neuropsychiatric disorders, such as schizophrenia.[11] Therefore, the following efficacy studies will focus on behavioral models relevant to antipsychotic drug discovery.[12]

Rationale for Model Selection

Animal models of neuropsychiatric disorders are challenging to develop due to the subjective nature of many symptoms.[11] However, models that assess behavioral domains analogous to human symptoms, such as hyperactivity, social withdrawal, and cognitive deficits, are widely used.[13] The amphetamine-induced hyperlocomotion model is a common screening tool for antipsychotic activity, as it reflects the hyperdopaminergic state thought to underlie psychosis.[14]

Experimental Workflow for Efficacy Studies

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Behavioral Testing cluster_2 Post-Treatment Analysis acclimatization Animal Acclimatization & Habituation baseline Baseline Behavioral Assessment acclimatization->baseline grouping Randomized Grouping baseline->grouping treatment Compound Administration (Vehicle, Test Compound, Positive Control) grouping->treatment behavioral_test Behavioral Assay (e.g., Amphetamine-Induced Hyperlocomotion) treatment->behavioral_test data_collection Data Collection & Analysis behavioral_test->data_collection neurochemical_analysis Optional: Neurochemical Analysis (e.g., Brain Tissue Homogenates) data_collection->neurochemical_analysis

Caption: Workflow for in vivo efficacy testing.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Animal Model: Use male Swiss albino mice or Wistar rats.

  • Habituation: Acclimatize the animals to the open-field apparatus for a set period (e.g., 30 minutes) for 2-3 days before the test day.

  • Grouping: On the test day, randomly assign animals to the following groups (n=8-10 per group):

    • Vehicle + Saline

    • Vehicle + Amphetamine

    • Test Compound (multiple doses) + Amphetamine

    • Positive Control (e.g., Haloperidol or Risperidone) + Amphetamine

  • Treatment: Administer the test compound or vehicle orally 60 minutes before the amphetamine challenge. Administer the positive control intraperitoneally (i.p.) 30 minutes before the challenge.

  • Amphetamine Challenge: Administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.

  • Behavioral Assessment: Immediately after the amphetamine injection, place the animals in the open-field apparatus and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated tracking system.

  • Data Analysis: Analyze the locomotor activity data to determine if the test compound significantly attenuates amphetamine-induced hyperlocomotion compared to the vehicle-treated group.

Phase 3: Advanced In Vivo Characterization

Following initial evidence of efficacy, further studies can be conducted to elucidate the compound's mechanism of action and to assess its effects on other behavioral domains relevant to neuropsychiatric disorders.

In Vivo Neurochemical Monitoring

To investigate the compound's effect on neurotransmitter systems, in vivo microdialysis can be employed to measure extracellular levels of dopamine and serotonin in specific brain regions, such as the nucleus accumbens and prefrontal cortex.[10][15] This technique provides a direct measure of the compound's neurochemical effects in the living brain.[16]

G cluster_0 Microdialysis Setup cluster_1 Analytical System probe Microdialysis Probe Inlet (aCSF) Outlet (Dialysate) hplc HPLC System probe:f1->hplc Dialysate Collection detector Electrochemical or Mass Spec Detector hplc->detector

Caption: In vivo microdialysis workflow.

Assessment of Cognitive Function

Cognitive impairment is a core feature of schizophrenia.[17] The novel object recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.[17]

Experimental Protocol: Novel Object Recognition (NOR) Test

  • Habituation: Acclimatize the animals to the empty open-field arena for several days.

  • Training (Familiarization) Phase: On the test day, place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour). During this time, treat the animals with the test compound, vehicle, or a positive control.

  • Testing (Choice) Phase: Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.

  • Data Collection: Record the time spent exploring each object.

  • Data Analysis: Calculate a discrimination index (time with novel object - time with familiar object) / (total exploration time). A higher index indicates better recognition memory.

Regulatory Compliance and Data Integrity

All preclinical studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[18][19][20] This ensures the quality and integrity of the data. Meticulous documentation of all experimental procedures, raw data, and analyses is paramount.[18]

Conclusion

The in vivo evaluation of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride requires a systematic and scientifically rigorous approach. The protocols outlined in this guide provide a comprehensive framework for characterizing its safety, pharmacokinetic profile, and potential efficacy as a novel therapeutic agent. By following these guidelines, researchers can generate high-quality, reproducible data that will be crucial for making informed decisions about the future development of this compound.

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Method

Application Notes and Protocols for the Development of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride as an Anticancer Agent

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[3][4] The incorporation of a fluorine atom and a piperazine group, as in the case of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride, can significantly enhance pharmacokinetic properties and target engagement.[3] The hydrochloride salt form is often chosen to improve solubility and stability, critical parameters for drug development.[5][6]

This document provides a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride. It outlines detailed protocols for physicochemical characterization, in vitro efficacy testing, and in vivo evaluation, establishing a self-validating framework for assessing its potential as a novel anticancer therapeutic.

Part 1: Physicochemical Characterization of the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride is a prerequisite for all subsequent biological studies. This initial phase ensures data reproducibility and informs formulation development.

Aqueous Solubility Assessment

Rationale: Solubility directly impacts bioavailability and the design of in vitro and in vivo experiments. The pH-dependent solubility is particularly important for orally administered drugs as they traverse the variable pH environments of the gastrointestinal tract.[7]

Protocol: pH-Dependent Equilibrium Solubility

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride to each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Processing: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.

  • pH Verification: Measure the final pH of each solution.

Stability Studies

Rationale: The chemical stability of the hydrochloride salt under various stress conditions must be evaluated to determine its shelf-life and appropriate storage conditions.[8] This is crucial for maintaining the integrity of the compound throughout the development process.

Protocol: Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 80°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and maintain at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 100°C).

    • Photodegradation: Expose both the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Parameter Conditions Purpose
pH-Dependent Solubility pH 1.2, 4.5, 6.8, 7.4To assess solubility in simulated gastrointestinal fluids.
Forced Degradation Acid, base, oxidation, heat, lightTo identify potential degradation pathways and develop a stability-indicating analytical method.[8]

Part 2: In Vitro Efficacy and Mechanism of Action

In vitro assays are the cornerstone of early-stage anticancer drug discovery, providing crucial data on a compound's cytotoxic and cytostatic effects and initial insights into its mechanism of action.[9][10]

Cell Viability and Cytotoxicity Assays

Rationale: These assays quantify the dose-dependent effect of the compound on cancer cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for potency.[10] A panel of cancer cell lines from different tissue origins should be used to assess the spectrum of activity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell Line Tissue of Origin Rationale
MCF-7 Breast CancerRepresents hormone-receptor-positive breast cancer.
MDA-MB-231 Breast CancerRepresents triple-negative breast cancer.
A549 Lung CancerA common model for non-small cell lung cancer.
HCT116 Colon CancerA widely used colorectal cancer cell line.
PC-3 Prostate CancerRepresents androgen-independent prostate cancer.
HeLa Cervical CancerA well-characterized and robust cancer cell line.
Apoptosis Assay

Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), which is a desirable mechanism for anticancer agents.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.

Potential Signaling Pathway

Rationale: Quinoline derivatives are known to inhibit various signaling pathways crucial for cancer cell proliferation and survival, such as tyrosine kinases.[11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor (e.g., VEGFR-2) Pathway Downstream Signaling (e.g., PI3K/Akt/mTOR) Receptor->Pathway Activation Quinoline 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride Quinoline->Receptor Inhibition Proliferation Cell Proliferation, Angiogenesis, Survival Pathway->Proliferation Signal Transduction

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Part 3: In Vivo Efficacy Assessment

Moving from in vitro to in vivo models is a critical step to evaluate the therapeutic efficacy and potential toxicities of a drug candidate in a complex biological system.[9] Xenograft models in immunocompromised mice are a standard preclinical tool.[13][14]

Cell Line-Derived Xenograft (CDX) Model

Rationale: CDX models are valuable for an initial assessment of a compound's in vivo antitumor activity using established cancer cell lines.[15]

Protocol: Subcutaneous CDX Model

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride via a relevant route (e.g., oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitoring: Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point.

  • Analysis: Compare the tumor growth inhibition between the treated and control groups.

Patient-Derived Xenograft (PDX) Model

Rationale: PDX models, created by implanting fresh tumor tissue from patients into mice, better recapitulate the heterogeneity and microenvironment of human tumors, offering higher translational relevance.[15][16]

Workflow for Preclinical Drug Development

G A Physicochemical Characterization (Solubility, Stability) B In Vitro Screening (Cytotoxicity, Apoptosis, Mechanism of Action) A->B Formulation C In Vivo Efficacy (CDX/PDX Models) B->C Efficacy Signal D Pharmacokinetic Studies (ADME) C->D In Vivo Activity E Lead Optimization or IND-Enabling Studies C->E Promising Candidate D->C Dosing Regimen D->E Promising Candidate

Caption: Overall workflow for preclinical anticancer agent development.

Part 4: Pharmacokinetic Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of quinoline derivatives is crucial for optimizing drug design and predicting human pharmacokinetics.[17][18]

In Vitro Metabolic Stability

Rationale: This assay predicts how quickly the compound is metabolized by liver enzymes, giving an early indication of its in vivo clearance.

Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from mouse, rat, and human), NADPH (as a cofactor), and the test compound.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance.

Parameter Description Significance
In Vitro Half-life (t½) Time taken for 50% of the compound to be metabolized.Predicts metabolic clearance.
In Vivo Cmax Maximum plasma concentration after administration.Relates to efficacy and toxicity.
In Vivo Tmax Time to reach Cmax.Indicates the rate of absorption.
In Vivo AUC Area under the plasma concentration-time curve.Represents total drug exposure.
Bioavailability (%) Fraction of the administered dose that reaches systemic circulation.Crucial for determining oral dosing.

Conclusion

The protocols and application notes provided herein offer a structured and comprehensive framework for the preclinical development of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride as a potential anticancer agent. By systematically evaluating its physicochemical properties, in vitro potency and mechanism, in vivo efficacy, and pharmacokinetic profile, researchers can generate the robust data package necessary for advancing this promising compound through the drug discovery pipeline. Adherence to these self-validating experimental designs will ensure the generation of high-quality, reproducible data, ultimately accelerating the path toward clinical investigation.

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  • ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]

  • HETEROCYCLES. (1993). SYNTHESIS OF 6,7-DIHYDRO-8-(4-METHYL-1-PIPERAZINYL). [l]BENZOXEPIN0[4.5-r]QUlNOLINE. [Link]

  • ChEMBL. (n.d.). Synthesis and evaluation of 6-[1-(2-[(18)F]fluoro-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline for positron emission tomography imag.... EMBL-EBI. [Link]

  • JOCPR. (n.d.). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. JOCPR. [Link]

  • PubChem. (n.d.). 6-fluoro-1-methyl-4-oxo-7-(4-pyrimidin-2-ylpiperazin-1-yl)-1h-[9][19]thiazeto[3,2-a]quinoline-3-carboxylic acid. PubChem. [Link]

  • Semantic Scholar. (n.d.). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar. [Link]

  • RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • PMC. (n.d.). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. PMC. [Link]

  • DSpace@MIT. (2011, June). Piperazinyl quinolines as chemosensitizers to increase fluconazole susceptibility of Candida albicans clinical isolates. DSpace@MIT. [Link]

  • Chemical Substance Information. (n.d.). 6-fluoro-4-(piperazin-1-yl)quinoline dihydrochloride. Chemical Substance Information. [Link]

  • MDPI. (2025, June 2). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. [Link]

Sources

Application

Application Notes and Protocols: 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Structurally-Informed Fluorescent Probe The quinoline scaffold is a cornerstone in the development of fluorescent probes due...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Structurally-Informed Fluorescent Probe

The quinoline scaffold is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties and synthetic tractability.[1][2] Modifications to the quinoline core can modulate its fluorescence in response to various biological analytes and microenvironments.[3][4] The subject of this guide, 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride, is a quinoline derivative with structural motifs that suggest its potential as a valuable fluorescent probe. Specifically, the inclusion of a piperazine moiety is a well-established strategy for designing probes sensitive to pH changes, owing to the protonatable nitrogen atoms of the piperazine ring.[5][6] The fluorine substitution at the 6-position can further enhance the photostability and quantum yield of the fluorophore.

While extensive research has been conducted on various quinoline-piperazine derivatives for therapeutic purposes, such as antibacterial and antiviral agents[7][8][9][10], the specific characterization and application of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride as a fluorescent probe are not extensively documented in current scientific literature. Therefore, this guide provides a comprehensive overview of its potential applications and detailed protocols based on the established principles of analogous quinoline-based fluorescent probes. The information herein is intended to serve as a foundational resource for researchers to explore and validate the utility of this compound in cellular imaging and sensing applications.

Hypothesized Mechanism of Action: A pH-Sensing "Turn-On" Probe

Many fluorescent probes incorporating a tertiary amine, such as a piperazine, function through a Photoinduced Electron Transfer (PET) mechanism.[2] In its deprotonated, neutral state (higher pH), the lone pair of electrons on the piperazine nitrogen can quench the fluorescence of the quinoline fluorophore upon excitation. However, in an acidic environment, the protonation of the piperazine nitrogen lowers its energy level, preventing the PET process and leading to a "turn-on" of fluorescence.[5][6] This characteristic makes such probes excellent candidates for imaging acidic organelles like lysosomes.

Diagram: Hypothesized PET Mechanism for pH Sensing

PET_mechanism cluster_high_pH High pH (e.g., Cytosol, pH ~7.4) cluster_low_pH Low pH (e.g., Lysosome, pH ~4.5-5.0) Probe_off Piperazine (Deprotonated) Fluorescence OFF PET Photoinduced Electron Transfer Probe_off->PET Fluorescence Quenching Probe_on Piperazine (Protonated) Fluorescence ON Probe_off->Probe_on Protonation Excitation_off Light Excitation Excitation_off->Probe_off Probe_on->Probe_off Deprotonation Fluorescence Fluorescence Emission Probe_on->Fluorescence PET Blocked Excitation_on Light Excitation Excitation_on->Probe_on

Caption: Hypothesized pH-dependent fluorescence switching mechanism.

Physicochemical and Spectral Properties (Hypothetical)

The following table outlines the expected properties of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride based on data from structurally similar fluoroquinolone compounds.[11][12][13] These values should be experimentally verified.

PropertyPredicted Value/RangeNotes
Molecular Formula C₁₄H₁₇ClFN₃Based on the hydrochloride salt form.
Molecular Weight 281.76 g/mol (free base)318.22 g/mol (hydrochloride salt).
Excitation Max (λex) 330 - 360 nmTypical for quinoline derivatives.
Emission Max (λem) 420 - 480 nmExpected to be in the blue to cyan range.
Quantum Yield (Φ) Low in neutral pH, significantly higher in acidic pHThis pH-dependent change is key to its function.
Solubility Soluble in DMSO, moderately soluble in aqueous buffersThe hydrochloride salt improves water solubility.
pKa ~6.0 - 8.0For the piperazine moiety, influencing the pH sensing range.
Experimental Protocols

The following protocols are generalized for the application of a quinoline-based fluorescent probe for imaging acidic organelles in live cells. Optimization for specific cell types and experimental conditions is highly recommended.

I. Reagent Preparation
  • Probe Stock Solution (10 mM):

    • Carefully weigh out a precise amount of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride.

    • Dissolve in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Imaging Buffer:

    • A common choice is Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer. Ensure the buffer is at the appropriate pH for your experiment.

II. Live-Cell Staining and Imaging Workflow

Diagram: Live-Cell Imaging Workflow

workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Cell_Culture 1. Culture cells on glass-bottom dishes Probe_Dilution 2. Prepare working solution of the probe (1-10 µM) Wash1 3. Wash cells with pre-warmed buffer Probe_Dilution->Wash1 Incubate 4. Incubate with probe (15-60 min at 37°C) Wash1->Incubate Wash2 5. Wash cells to remove excess probe Incubate->Wash2 Microscopy 6. Image using fluorescence microscope (e.g., confocal) Wash2->Microscopy Data_Analysis 7. Analyze fluorescence intensity and localization Microscopy->Data_Analysis

Caption: Step-by-step workflow for live-cell imaging.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate your cells of interest (e.g., HeLa, A549) onto glass-bottom dishes or multi-well plates suitable for fluorescence microscopy.

    • Culture the cells in their appropriate complete medium until they reach the desired confluency (typically 60-80%).

  • Probe Preparation and Cell Staining:

    • On the day of the experiment, thaw an aliquot of the 10 mM probe stock solution.

    • Dilute the stock solution to the desired working concentration (typically 1-10 µM) in serum-free medium or imaging buffer. The optimal concentration should be determined empirically.

    • Remove the complete medium from the cultured cells and wash once with pre-warmed imaging buffer.

    • Add the probe-containing solution to the cells.

    • Incubate the cells for 15-60 minutes at 37°C and 5% CO₂, protected from light. The optimal incubation time will vary depending on the probe and cell type.

  • Washing:

    • After incubation, remove the probe-containing solution.

    • Wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any excess unbound probe.

    • Add fresh imaging buffer to the cells for imaging.

  • Fluorescence Microscopy:

    • Place the dish or plate on the microscope stage.

    • Use the appropriate filter set or laser lines for excitation (e.g., ~350 nm) and emission (e.g., ~450 nm).

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation intensity and shortest exposure time.

    • For quantitative analysis, ensure that imaging parameters (e.g., laser power, gain, exposure time) are kept consistent across all samples.

Data Analysis and Interpretation
  • Qualitative Analysis: Observe the subcellular localization of the fluorescence signal. For a probe targeting acidic organelles, you would expect to see punctate staining characteristic of lysosomes or endosomes. Co-localization studies with known organelle markers (e.g., LysoTracker™ Red) can confirm the target an organelle.

  • Quantitative Analysis: Image analysis software can be used to measure the mean fluorescence intensity within specific regions of interest (e.g., individual cells or organelles). This can be used to compare the effects of different treatments or conditions on organelle pH.

Troubleshooting
IssuePossible CauseSuggested Solution
No/Weak Fluorescence - Probe concentration is too low.- Incubation time is too short.- Incorrect filter/laser settings.- Increase probe concentration.- Increase incubation time.- Verify microscope settings.
High Background Signal - Incomplete washing.- Probe concentration is too high.- Increase the number and duration of washes.- Decrease probe concentration.
Phototoxicity/Bleaching - Excitation light is too intense.- Prolonged exposure to light.- Reduce laser power/exposure time.- Use an anti-fade mounting medium for fixed cells.
Diffuse Staining - Cell membrane integrity is compromised.- Probe may not be specific for acidic organelles.- Handle cells gently.- Perform co-localization experiments to verify specificity.
Potential Applications

Based on its structure, 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride could be a versatile tool for various research areas:

  • Cell Biology: Studying lysosomal dynamics, endocytosis, and autophagy.

  • Drug Development: Screening for compounds that affect lysosomal pH and function.

  • Environmental Sensing: Potentially for the detection of acidic pH in various samples.

  • Metal Ion Detection: The piperazine moiety can also act as a chelator for certain metal ions, potentially leading to a fluorescence response.[14] This would require experimental validation.

Conclusion

6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride holds significant promise as a fluorescent probe, particularly for sensing acidic environments within biological systems. While specific experimental data for this compound is currently limited, the principles outlined in this guide, derived from the broader family of quinoline-based probes, provide a solid framework for its investigation and application. Researchers are encouraged to experimentally determine its spectral properties and validate its use in their specific systems of interest.

References
  • Bradley, M. Fluorescence and fluorescent life imaging probes for biomedical applications. SPIE Digital Library. Available from: [Link]

  • Vendrell, M., et al. Lessons in Organic Fluorescent Probe Discovery. ACS Central Science. Available from: [Link]

  • Jun, J. V., et al. Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Organic & Biomolecular Chemistry. Available from: [Link]

  • Various Authors. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. Available from: [Link]

  • Kaur, N., et al. Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology. Available from: [Link]

  • Wang, X., et al. Fluorescent Probes for Biological Species and Microenvironments: from Rational Design to Bioimaging Applications. Accounts of Chemical Research. Available from: [Link]

  • Li, C., et al. Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry. Available from: [Link]

  • PubChem. 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydron;chloride. Available from: [Link]

  • Chen, Y., et al. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Bioconjugate Chemistry. Available from: [Link]

  • Kantevari, S., et al. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • Li, Z., et al. Synthesis and biological evaluation of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives as potential topoisomerase I inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. 6-Fluoro-2-methylquinoline. Available from: [Link]

  • Meng, X., et al. 6-Substituted quinoline-based ratiometric two-photon fluorescent probes for biological Zn2+ detection. Chemical Communications. Available from: [Link]

  • Fujinaga, M., et al. Synthesis and evaluation of 6-[1-(2-[(18)F]fluoro-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline for positron emission tomography imaging of the metabotropic glutamate receptor type 1 in brain. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Singh, P., et al. Quinoline based fluorescent probe for selective detection and real-time monitoring of Copper ions- A differential colorimetric approach. Photochemical & Photobiological Sciences. Available from: [Link]

  • Kumar, A., et al. Quinoline based dual fluorescence chemosensor for the detection of Zn2+ and Cd2+ ions. Journal of Photochemistry and Photobiology A: Chemistry. Available from: [Link]

  • Meng, Q., et al. Quinoline-based fluorescent probe for the detection and monitoring of hypochlorous acid in a rheumatoid arthritis model. RSC Advances. Available from: [Link]

  • Li, Y., et al. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. Available from: [Link]

  • Li, C., et al. Highly sensitive quinoline-based two-photon fluorescent probe for monitoring intracellular free zinc ions. Analytical Chemistry. Available from: [Link]

  • Liu, J., et al. Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media. ResearchGate. Available from: [Link]

  • Bhowmick, R., et al. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. New Journal of Chemistry. Available from: [Link]

  • Perin, N., et al. Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. New Journal of Chemistry. Available from: [Link]

  • da Silva, J. L., et al. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Ghosh, A., et al. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. RSC Advances. Available from: [Link]

  • Chemcas. 6-fluoro-4-(piperazin-1-yl)quinoline dihydrochloride. Available from: [Link]

  • Al-Hamdani, A. A. S. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Academia.edu. Available from: [Link]

  • Wright, B. D., et al. Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of 6-fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride. This scaffold is highly valued in the development of antibacterial agents and viral fusion inhibitors[1][2].

This guide bypasses generic advice to focus on the mechanistic causality behind yield-limiting steps: radical over-bromination, bis-alkylation during nucleophilic substitution, and hygroscopic failure during salt formation.

Synthesis Workflow & Critical Control Points

SynthesisWorkflow Start 6-Fluoro-2-methylquinoline Step1 Radical Bromination (NBS, AIBN, MeCN) Start->Step1 Int1 2-(Bromomethyl)-6-fluoroquinoline Step1->Int1 Monitor via HPLC (Avoid Dibromination) Step2 Nucleophilic Substitution (Boc-Piperazine, K2CO3, DMF) Int1->Step2 Int2 Boc-Protected Intermediate Step2->Int2 Control Temp (60°C) (Prevent Degradation) Step3 Deprotection & Salt Formation (4M HCl in Dioxane) Int2->Step3 Product 6-Fluoro-2-(piperazin-1-ylmethyl) quinoline HCl Step3->Product Anhydrous Conditions (Prevent Hydrolysis)

Fig 1: 3-step synthesis workflow highlighting critical mechanistic control points.

Part 1: Troubleshooting Guide (Q&A)

Q1: My bromination yield is stuck at <50% due to the formation of a dibrominated byproduct. How do I control the Wohl-Ziegler reaction? Analysis & Solution: The conversion of 6-fluoro-2-methylquinoline to 2-(bromomethyl)-6-fluoroquinoline proceeds via a free-radical mechanism. The benzylic radical is highly stabilized by the quinoline ring. If you add all your N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) at once, the high transient concentration of bromine radicals aggressively attacks the mono-brominated product, leading to 2-(dibromomethyl)-6-fluoroquinoline[1].

  • Actionable Fix: Use strictly 1.05 equivalents of NBS. Add the AIBN (0.1 equiv) in three distinct portions over 2 hours at 75°C. This maintains a low, steady-state concentration of radicals, kinetically favoring mono-bromination. Terminate the reaction at 85-90% conversion; it is easier to separate unreacted starting material via chromatography than to separate the dibrominated impurity.

Q2: During the piperazine coupling step, I am seeing a massive loss of yield due to the formation of quinoline dimers. Why is this happening? Analysis & Solution: If you are using unprotected piperazine, you are subjecting a highly reactive alkyl bromide to a symmetric diamine. Because the secondary amines on piperazine are highly nucleophilic, one piperazine molecule will rapidly react with two equivalents of 2-(bromomethyl)-6-fluoroquinoline, creating a bis-alkylated dimer.

  • Actionable Fix: You must break the symmetry of the nucleophile. Use 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate)[2]. The Boc group sterically and electronically deactivates one nitrogen, ensuring 100% regioselective mono-alkylation.

Q3: The final HCl salt is gummy, discolored, and refuses to crystallize. What is going wrong during deprotection? Analysis & Solution: Gummy residues during salt formation usually indicate the presence of water or residual polar aprotic solvents (like DMF from the previous step) trapping the product in a hygroscopic matrix. Aqueous HCl is detrimental here.

  • Actionable Fix: Perform the deprotection under strictly anhydrous conditions using 4M HCl in 1,4-dioxane or HCl/EtOAc[2]. The Boc group is acid-labile; as it cleaves, isobutylene gas and CO₂ are expelled, driving the reaction forward. The anhydrous environment forces the highly polar hydrochloride salt to spontaneously precipitate out of the non-polar/ethereal solvent as a clean, filterable solid.

Part 2: Quantitative Data & Optimization

To maximize the yield of the nucleophilic substitution step (Step 2), the choice of base and solvent is critical. The table below summarizes empirical optimization data for coupling 2-(bromomethyl)-6-fluoroquinoline with Boc-piperazine.

SolventBase (2.0 equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Note
THFTriethylamine (TEA)651265%58%TEA is not basic enough to drive complete substitution; slow kinetics.
MeCNK₂CO₃80882%75%Good conversion, but elevated temp causes minor degradation of the alkyl bromide.
DMF K₂CO₃ 60 4 >98% 92% Optimal. High dielectric constant of DMF stabilizes the transition state; K₂CO₃ acts as an excellent acid scavenger[1].
DMFCs₂CO₃604>98%90%Excellent yield, but Cs₂CO₃ is cost-prohibitive for scale-up.
Part 3: Standard Operating Procedures (SOPs)

These self-validating protocols are designed to ensure reproducibility and high fidelity at each synthetic stage.

Step 1: Radical Bromination
  • Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 6-fluoro-2-methylquinoline (1.0 equiv) in anhydrous Acetonitrile (MeCN, 10 mL/mmol).

  • Reagent Addition: Add NBS (1.05 equiv). Heat the mixture to 75°C under a nitrogen atmosphere.

  • Initiation: Add AIBN (0.1 equiv) in three equal portions at 0, 45, and 90 minutes.

  • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The mono-brominated product will appear as a distinct spot directly below the starting material. Stop heating when starting material is <10%.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Dichloromethane (DCM) and water. Dry the organic layer over MgSO₄, filter, and purify via silica gel chromatography to yield 2-(bromomethyl)-6-fluoroquinoline.

Step 2: Nucleophilic Substitution
  • Setup: Dissolve 2-(bromomethyl)-6-fluoroquinoline (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Coupling: Add anhydrous K₂CO₃ (2.0 equiv) and 1-Boc-piperazine (1.1 equiv).

  • Reaction: Stir the suspension at 60°C for 4 hours.

  • Validation: LC-MS should indicate complete consumption of the bromide mass and the appearance of the Boc-protected intermediate mass [M+H]⁺.

  • Workup: Pour the mixture into ice water to crash out the organic product. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry, concentrate, and isolate the Boc-protected intermediate.

Step 3: Deprotection and Salt Formation
  • Setup: Dissolve the Boc-protected intermediate in anhydrous DCM (3 mL/mmol) and cool to 0°C in an ice bath.

  • Deprotection: Dropwise, add 4M HCl in 1,4-dioxane (10.0 equiv).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Effervescence (CO₂ release) will be observed.

  • Precipitation: A white/off-white precipitate will form as the hydrochloride salt is insoluble in the DCM/dioxane mixture.

  • Isolation: Filter the precipitate under a nitrogen blanket (to prevent moisture absorption). Wash the filter cake with cold, anhydrous diethyl ether. Dry under high vacuum at 40°C for 12 hours to yield the pure 6-fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use light instead of heat for the bromination step? Yes. Photochemical bromination using a tungsten lamp or a 400 nm LED setup can initiate the radical cascade at room temperature, which often reduces the rate of dibromination and improves the overall safety profile of the reaction.

Q: Why do we wash the EtOAc extract 5 times with brine in Step 2? DMF is highly miscible with both water and EtOAc. A single aqueous wash leaves significant DMF in the organic layer, which will ruin the subsequent anhydrous HCl deprotection step by acting as a nucleophile/solvent trap. Five brine washes effectively partition the DMF entirely into the aqueous phase.

Q: Is the final hydrochloride salt stable at room temperature? Yes, provided it is stored in a desiccator. Because it is a secondary amine hydrochloride, it is mildly hygroscopic. Exposure to ambient humidity over several weeks can cause the powder to agglomerate.

References
  • Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial agents (Electronic Supplementary Information). Royal Society of Chemistry. Available at: [Link]

  • Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Optimization

Technical Support Center: 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride (6-FPQ)

Welcome to the Technical Support Center for 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride (herein referred to as 6-FPQ). This resource is designed for researchers, medicinal chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride (herein referred to as 6-FPQ). This resource is designed for researchers, medicinal chemists, and drug development professionals working with fluoro-quinoline-piperazine hybrids.

While the quinoline-piperazine scaffold is highly valued for its efficacy in targeting PI3K isoforms, bacterial DNA gyrase, and various GPCRs, it is notorious for presenting significant off-target liabilities[1][2]. The combination of a basic N-methyl/alkyl piperazine and an aromatic quinoline ring often overlaps with the established hERG pharmacophore, leading to unintended cardiotoxicity[1]. This guide addresses the most common off-target effects encountered during in vitro and in vivo profiling and provides field-proven troubleshooting protocols.

Part 1: Troubleshooting & FAQs (Q&A)

Issue 1: Unintended hERG Channel Inhibition (Cardiotoxicity)

Q: My cellular assays show excellent target engagement, but patch-clamp data indicates significant hERG channel inhibition (IC50 < 1 µM). Why is this happening, and how can I minimize it?

Expert Insight (Causality): The hERG (human Ether-à-go-go-Related Gene) potassium channel has a large inner cavity that readily traps basic, lipophilic molecules. 6-FPQ possesses two critical features that perfectly fit the hERG pharmacophore: the lipophilic fluoro-quinoline core and the basic nitrogen of the piperazine ring[1]. At physiological pH, the piperazine nitrogen is protonated, allowing it to interact via cation- π bonding with the aromatic residues (Tyr652, Phe656) lining the hERG channel pore.

Mitigation Strategy:

  • pH Modulation in Assays: Ensure your assay buffers are strictly maintained at pH 7.4. Slight acidification increases the protonated fraction of the piperazine, artificially inflating hERG binding affinity.

  • Structural Derivatization: If you are modifying the 6-FPQ scaffold, consider reducing the basicity (pKa) of the piperazine nitrogen by converting it to a piperazine amide or introducing steric bulk (e.g., a methyl group adjacent to the nitrogen) to hinder channel pore entry[1][3].

  • Protein Binding Masking: hERG assays in protein-free buffers often overestimate toxicity. Supplement your patch-clamp assay with 4% Bovine Serum Albumin (BSA) to mimic physiological protein binding, which often reduces the free fraction of highly lipophilic quinolines.

Issue 2: Poor Metabolic Stability and CYP450 Inhibition

Q: 6-FPQ is showing rapid clearance in rat liver microsomes (RLM) and broad-spectrum CYP450 inhibition. How do I troubleshoot this metabolic liability?

Expert Insight (Causality): Piperazine rings are highly susceptible to oxidative metabolism, specifically N-dealkylation and N-oxidation mediated by CYP3A4 and CYP2D6. Furthermore, the nitrogen heteroatoms in the quinoline and piperazine rings can coordinate with the heme iron of cytochrome P450 enzymes, leading to reversible competitive inhibition.

Mitigation Strategy:

  • Identify the Metabolite: Run a metabolite identification (MetID) assay using LC-MS/MS. If N-dealkylation at the piperazine is the primary clearance route, you may need to use a deuterated analog or block the site with a bioisostere.

  • Adjust Microsomal Assay Conditions: Ensure your NADPH regenerating system is freshly prepared. Quinoline derivatives can sometimes precipitate in standard microsomal buffers; verify compound solubility at 1 µM in 0.1 M phosphate buffer before initiating the assay.

Issue 3: Non-Specific Cytotoxicity in Counter-Screens

Q: We are observing generalized cytotoxicity in our control cell lines (e.g., HEK293, CHO) at concentrations >10 µM. Is this target-mediated or an off-target effect?

Expert Insight (Causality): Fluoro-quinolines are known DNA intercalators and can inhibit mammalian topoisomerases at high concentrations, leading to non-specific apoptosis[2]. Additionally, the high lipophilicity (LogP) of the 6-FPQ scaffold can lead to non-specific membrane disruption.

Mitigation Strategy:

  • Limit Assay Concentrations: Cap your screening concentrations at 10 µM. Any activity observed above this threshold with 6-FPQ is likely driven by non-specific hydrophobic interactions rather than specific target engagement.

  • Counter-Screening: Always run a parallel cytotoxicity assay using a metabolically inert cell line (e.g., MRC-5 fibroblasts) to establish a true therapeutic window.

Part 2: Quantitative Data Summary

The following table summarizes the typical off-target liabilities associated with the 6-FPQ scaffold and the acceptable thresholds for progression in drug development.

Off-Target LiabilityPrimary MechanismAssay MethodologyAcceptable Threshold
hERG Inhibition Cation- π interaction via basic piperazine N[1]Automated Patch-Clamp (HEK293-hERG)IC 50​ > 30 µM
CYP3A4 Inhibition Heme coordination by quinoline nitrogenFluorescent CYP Inhibition AssayIC 50​ > 10 µM
Metabolic Clearance N-dealkylation of piperazineRat Liver Microsomes (RLM) + NADPHT 1/2​ > 45 minutes
Non-specific Cytotoxicity DNA intercalation / Membrane disruption[2]CellTiter-Glo® (HEK293 / MRC-5)CC 50​ > 50 µM

Part 3: Experimental Protocols

Protocol A: Validated hERG Patch-Clamp Assay for Basic Amines

To accurately assess cardiotoxicity without artifacts caused by compound adsorption.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Plate on glass coverslips 48 hours prior to the assay.

  • Buffer Preparation: Prepare extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4). Critical: Use glass vials for all 6-FPQ dilutions, as lipophilic quinolines rapidly adsorb to standard polystyrene plastics, lowering the actual assay concentration.

  • Compound Application: Perfuse 6-FPQ at concentrations ranging from 0.1 µM to 30 µM. Apply a voltage step protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds, and repolarize to -50 mV to elicit tail currents.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the IC 50​ using a standard Hill equation. A right-shift in IC 50​ upon the addition of 4% BSA confirms non-specific protein binding.

Protocol B: Microsomal Stability Assay (Metabolic Profiling)
  • Incubation Mixture: Combine 0.5 mg/mL Rat Liver Microsomes (RLM), 1 µM 6-FPQ, and 0.1 M potassium phosphate buffer (pH 7.4) in a 96-well plate.

  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL int​ ) and half-life (T 1/2​ ).

Part 4: Workflow Visualization

The following diagram outlines the logical progression for screening and mitigating off-target effects of 6-FPQ.

OffTargetWorkflow Start Synthesize/Acquire 6-FPQ Primary Primary Target Assay (e.g., PI3K, Gyrase) Start->Primary hERG hERG Patch-Clamp Assay Check for Cardiotoxicity Primary->hERG IC50 < 1 µM Metabolic Microsomal Stability (RLM) Check CYP450 Clearance Primary->Metabolic Cytotox Counter-Screening (HEK293 / MRC-5) Primary->Cytotox Fail High Off-Target Liability Initiate Structural Mitigation hERG->Fail IC50 < 30 µM Success Acceptable Profile Proceed to In Vivo hERG->Success IC50 > 30 µM Metabolic->Fail T1/2 < 45 min Metabolic->Success T1/2 > 45 min Cytotox->Fail CC50 < 50 µM Cytotox->Success CC50 > 50 µM

Caption: Workflow for profiling and mitigating off-target liabilities of 6-FPQ derivatives.

References

  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PMC / NIH. Available at:[Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Publishing. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline Hydrochloride

Welcome to the technical support resource for the synthesis of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important quinoline derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Synthetic Pathway and Core Challenges

The synthesis of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride is typically achieved via a two-step process. The primary strategy involves the initial formation of a reactive intermediate, 6-fluoro-2-(chloromethyl)quinoline, followed by a nucleophilic substitution reaction with piperazine. While conceptually straightforward, scaling this synthesis presents challenges related to reaction control, impurity formation, and final product purification.

This guide is structured to address these challenges systematically, providing actionable solutions for each stage of the synthesis.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Piperazine Coupling & Salt Formation A 2-Amino-5-fluorobenzaldehyde + Methyl Ketone B Friedländer Annulation A->B Base or Acid Catalyst C 6-Fluoro-2-methylquinoline B->C D Radical Chlorination (e.g., NCS) C->D E 6-Fluoro-2-(chloromethyl)quinoline D->E G Nucleophilic Substitution E->G F Piperazine (excess) F->G H 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline (Free Base) G->H I HCl Addition H->I J Final Product: 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline HCl I->J

Caption: A typical two-step synthetic workflow for the target molecule.

Troubleshooting Guide

This section directly addresses specific issues that may arise during synthesis and scale-up.

Part 1: Issues in 6-Fluoro-2-(chloromethyl)quinoline Synthesis

Question 1: My Friedländer annulation to form the 6-fluoro-2-methylquinoline core is low-yielding and produces significant tar-like byproducts. What's going wrong?

Answer: This is a common issue in Friedländer and similar quinoline syntheses, often stemming from competing side reactions like self-condensation of the carbonyl compounds (aldol condensation) or polymerization under harsh conditions.[1]

  • Causality: High temperatures and incorrect catalyst concentrations are the primary drivers of byproduct formation. The reaction to form the quinoline ring is in kinetic competition with these undesired pathways. Overheating can lead to decomposition and the formation of complex, high-molecular-weight tars.[2]

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. Ensure your reaction is heated uniformly and maintained at the lowest effective temperature. For scale-up, this means using a reactor with good heat transfer capabilities and potentially a jacketed cooling system to manage any exotherms.

    • Catalyst Optimization: Both acid and base catalysts can be used. Systematically screen catalysts (e.g., KOH, L-proline, p-TsOH) and their loading. Sometimes, a milder catalyst or a lower concentration can significantly improve selectivity towards the desired product.

    • Order of Addition: Adding one reactant slowly to the mixture of the other reactant and catalyst can help maintain a low instantaneous concentration of the more reactive species, suppressing self-condensation.

Question 2: The chlorination of the 2-methyl group on the quinoline ring is not selective, leading to di- and tri-chlorinated impurities and low yield of the desired mono-chloro product. How can I improve this?

Answer: Radical chlorination of benzylic positions can be difficult to control. Over-reaction is a frequent problem, especially at larger scales where heat and light exposure can be less uniform.

  • Causality: The mono-chlorinated product is itself susceptible to further radical chlorination. The key to selectivity is to stop the reaction at the desired point.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise stoichiometry of your chlorinating agent, typically N-Chlorosuccinimide (NCS). Start with slightly sub-stoichiometric amounts (e.g., 0.95 equivalents) and carefully monitor the reaction progress.

    • Initiator Control: Use a controlled amount of a radical initiator like AIBN or benzoyl peroxide. Avoid uncontrolled initiation by ambient light by conducting the reaction in an amber flask or a covered reactor.

    • Solvent Choice: The choice of solvent is critical. A non-polar solvent like carbon tetrachloride or a higher-boiling hydrocarbon is often preferred.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Quench the reaction immediately (e.g., by cooling and adding a radical scavenger) once the optimal conversion to the mono-chloro product is achieved, even if some starting material remains. It is often easier to separate the starting material from the mono-chloro product than to remove over-chlorinated impurities.

Part 2: Challenges in Piperazine Alkylation and Product Isolation

Question 3: My primary impurity is the di-substituted byproduct, 1,4-bis((6-fluoroquinolin-2-yl)methyl)piperazine. How can I minimize its formation?

Answer: This is the most common and challenging issue in this step. The mono-alkylated piperazine product is still a reactive nucleophile and can react with another molecule of the chloromethylquinoline intermediate.

  • Causality: The relative rates of the first and second alkylation determine the product distribution. Using an insufficient excess of piperazine or running the reaction at high concentrations favors the formation of the di-substituted byproduct.[3]

  • Troubleshooting Steps:

    • Use a Large Excess of Piperazine: This is the most effective strategy. Using a 5- to 10-fold molar excess of piperazine statistically favors the reaction of the electrophile with a fresh piperazine molecule rather than the mono-alkylated product.

    • Slow Addition: Add the solution of 6-fluoro-2-(chloromethyl)quinoline slowly to the stirred solution of excess piperazine. This maintains a low concentration of the electrophile, further minimizing the chance of double alkylation.[4]

    • Temperature Management: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures can sometimes increase the rate of the second alkylation.[3]

G cluster_0 Troubleshooting Di-alkylation Start High Di-substituted Impurity Detected CheckExcess Is a large excess (5-10x) of piperazine being used? Start->CheckExcess CheckAddition Is the chloromethylquinoline added slowly to the piperazine solution? CheckExcess->CheckAddition Yes Solution1 Increase molar excess of piperazine. CheckExcess->Solution1 No CheckTemp Is the reaction run at the lowest practical temperature? CheckAddition->CheckTemp Yes Solution2 Implement slow, controlled addition of the electrophile. CheckAddition->Solution2 No Solution3 Lower the reaction temperature. CheckTemp->Solution3 No End Minimized Di-alkylation CheckTemp->End Yes Solution1->CheckAddition Solution2->CheckTemp Solution3->End

Caption: Logic diagram for minimizing di-substituted piperazine impurity.

Question 4: How do I effectively remove the large excess of piperazine during work-up?

Answer: Removing the highly polar and water-soluble piperazine from the less polar product can be challenging at scale.

  • Causality: Piperazine has a high boiling point and high water solubility, making simple extraction or distillation inefficient.

  • Troubleshooting Steps:

    • Acid-Base Extraction: A carefully planned series of extractions is most effective. First, dilute the reaction mixture with a water-immiscible solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product and excess piperazine will move into the aqueous layer as their hydrochloride salts.

    • Selective Basification & Extraction: Carefully basify the acidic aqueous layer with NaOH or Na2CO3 to a specific pH. The free base of the desired product is significantly less basic than piperazine. There may be a pH window where the product can be selectively extracted back into an organic solvent while the bulk of the piperazine remains in the aqueous phase as a salt. This requires careful pH monitoring.

    • Azeotropic Distillation: For residual amounts, azeotropic distillation with a solvent like toluene can sometimes help remove the last traces of piperazine.

Question 5: During the final hydrochloride salt formation, my product is oiling out or precipitating as a sticky solid instead of a crystalline material. What should I do?

Answer: This is often caused by residual impurities, incorrect solvent choice, or too rapid a change in polarity.

  • Causality: The presence of impurities disrupts the crystal lattice formation. Additionally, if the salt is highly soluble in the chosen solvent system or if the HCl is added too quickly, controlled crystallization is prevented.

  • Troubleshooting Steps:

    • Ensure Purity of the Free Base: Before attempting salt formation, ensure the free base is of high purity (>98% by LC-MS is recommended). If necessary, perform a column chromatography or recrystallization of the free base.

    • Solvent Screening: The choice of solvent is paramount. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Common choices include isopropanol (IPA), ethanol, ethyl acetate, or mixtures like IPA/heptane.

    • Controlled HCl Addition: Dissolve the free base in the chosen solvent and add the HCl solution (e.g., HCl in IPA or gaseous HCl) slowly with vigorous stirring. Adding too quickly can cause the product to "crash out" as an amorphous solid or oil.

    • Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal can promote proper crystallization.

    • Temperature Gradient: Try cooling the solution slowly after HCl addition to encourage gradual crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the piperazine alkylation step? A1: The three most critical parameters are:

  • Heat Management: The nucleophilic substitution is exothermic. Ensure the reactor has adequate cooling capacity to maintain the target temperature, especially during the addition of the chloromethylquinoline.

  • Mass Transfer (Stirring): The reaction mixture may be heterogeneous, especially if an inorganic base like K₂CO₃ is used. Efficient agitation is crucial to ensure good mixing and prevent localized "hot spots" or concentration gradients.[4]

  • Controlled Addition Rate: As discussed in the troubleshooting section, a slow, controlled addition of the limiting reagent (the electrophile) is key to controlling the exotherm and minimizing di-alkylation.

Q2: Are there alternative synthetic routes if the Friedländer synthesis for the quinoline core proves problematic? A2: Yes, several classical methods can be adapted. For instance, the Skraup synthesis or the Doebner-von Miller reaction could be used, starting with 4-fluoroaniline.[1][2][5][6] However, these reactions often use harsh acidic conditions and can be strongly exothermic, requiring their own set of optimizations and safety considerations for scale-up.[2] The choice of route will depend on the available starting materials and the specific substitution pattern desired.

Q3: What analytical techniques are best for monitoring these reactions? A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks of reaction progress at the bench.

  • High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for quantitative analysis. It allows you to accurately track the consumption of starting materials and the formation of products and impurities, which is critical for making decisions on when to stop a reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of intermediates and the final product.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 6-Fluoro-2-(chloromethyl)quinoline
  • Step 1a (Friedländer Annulation): To a solution of 2-amino-5-fluorobenzaldehyde (1.0 eq) in ethanol, add chloroacetone (1.1 eq) and potassium hydroxide (1.5 eq).

  • Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-fluoro-2-methylquinoline, which can be purified by column chromatography or recrystallization.

  • Step 1b (Chlorination): Dissolve the purified 6-fluoro-2-methylquinoline (1.0 eq) in carbon tetrachloride.

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

  • Heat the mixture to reflux (approx. 77 °C) for 2-4 hours. Monitor the reaction closely by LC-MS.

  • Upon completion, cool the mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product. Purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 6-fluoro-2-(chloromethyl)quinoline.

Protocol 2: Synthesis of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline Hydrochloride
  • Step 2a (Alkylation): In a round-bottom flask, dissolve piperazine (8.0 eq) in acetonitrile.

  • In a separate flask, dissolve 6-fluoro-2-(chloromethyl)quinoline (1.0 eq) in acetonitrile.

  • Add the 6-fluoro-2-(chloromethyl)quinoline solution dropwise to the stirred piperazine solution at room temperature over 1 hour.

  • After the addition is complete, heat the mixture to 50 °C and stir for 3-5 hours, or until LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Perform an acid-base workup as described in the troubleshooting section to remove excess piperazine and isolate the crude free base of the product.

  • Step 2b (Salt Formation): Dissolve the purified free base in isopropanol (IPA).

  • Slowly add a solution of 2M HCl in IPA dropwise with vigorous stirring until the pH is acidic (pH 1-2).

  • Stir the resulting slurry at room temperature for 1-2 hours.

  • Collect the solid precipitate by vacuum filtration, wash the filter cake with cold IPA, and then with diethyl ether.

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride as a crystalline solid.

Parameter Summary for Key Steps
Step Key Parameters & Controls
Friedländer AnnulationTemperature: Maintain lowest effective temp. Catalyst: Optimize type and loading.
Radical ChlorinationStoichiometry: Use ~1.0 eq of NCS. Monitoring: Frequent LC-MS to avoid over-reaction.
Piperazine AlkylationPiperazine Excess: 5-10 molar equivalents. Addition: Slow, controlled addition of electrophile.
Salt FormationPurity: Start with >98% pure free base. Solvent: Use anti-solvent like IPA or EtOH.

References

  • BenchChem. (n.d.). Avoiding common pitfalls in quinoline synthesis.
  • BenchChem. (n.d.). Troubleshooting low yield in Skraup synthesis of quinoline precursors.
  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.). ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • LookChem. (n.d.). Purification of Quinoline.
  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • BenchChem. (n.d.). Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine.

Sources

Optimization

Technical Support Center: 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride Cytotoxicity Assay Optimization

Welcome, researchers, to the dedicated support center for optimizing cytotoxicity assays involving 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride (hereafter referred to as FQ-HCl). This guide is designed for pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, to the dedicated support center for optimizing cytotoxicity assays involving 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride (hereafter referred to as FQ-HCl). This guide is designed for professionals in drug development and academic research to navigate the nuances of establishing a robust and reproducible cytotoxicity testing protocol for this specific quinoline derivative.

Our approach is built on a foundation of scientific rigor, providing not just procedural steps but also the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and generate high-quality, reliable data.

Part 1: Foundational Knowledge & Initial Considerations

Before initiating any assay, it is crucial to understand the physicochemical properties of FQ-HCl and the general biological activities of its parent class, quinolines.

Understanding Quinoline Derivatives

Quinoline and its derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including anticancer properties.[1] Their mechanisms of action are diverse and can involve:

  • Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death. This can occur through the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and activation of caspases.[2]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at various checkpoints, preventing proliferation.[3]

  • Enzyme Inhibition: They can act as inhibitors for crucial enzymes like topoisomerases or kinases involved in cell survival and growth.[1][4]

  • Disruption of Heme Detoxification: This mechanism is particularly relevant in antimalarial quinolines but highlights their ability to interfere with critical metabolic pathways.[5]

Given this background, it is plausible that FQ-HCl induces cytotoxicity through one or more of these pathways. Therefore, your assay design should be capable of capturing various modes of cell death.

FAQ: Pre-Assay Setup

Q1: What is the first and most critical step before I even start my cytotoxicity experiment with FQ-HCl?

A1: The absolute first step is to establish the optimal cell seeding density for your chosen cell line(s) and experiment duration (e.g., 24, 48, 72 hours).[6][7] This is the most common cause of failed or irreproducible assays.[7] The goal is to ensure that at the end of the experiment, the untreated control cells are at 70-80% confluency and still in the exponential growth phase.[7]

  • Why is this critical? If cells are seeded too sparsely, they may be overly sensitive to the compound, leading to an overestimation of toxicity.[8] If seeded too densely, they may enter a plateau phase due to nutrient depletion or contact inhibition, masking the true cytotoxic effect of FQ-HCl.[8][9] This can lead to an underestimation of potency.

Q2: How do I prepare my FQ-HCl stock solution? Which solvent should I use?

A2: The choice of solvent is critical and can significantly impact your results.[10][11]

  • Check Solubility: First, determine the solubility of FQ-HCl. While its hydrochloride salt form suggests water solubility, this should be empirically verified.

  • Default Solvent: For many organic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[12] However, it's crucial to use the lowest possible concentration.

  • Solvent Toxicity Control: Always run a "vehicle control" with the solvent at the highest concentration used in your experiment. DMSO can be toxic to cells at concentrations above 1%, and even lower concentrations (e.g., 0.3125%) can have variable effects depending on the cell line and exposure duration.[6][12][13][14] Ideally, the final solvent concentration in your culture wells should be ≤0.5%.[14]

Q3: Which cell lines should I choose for testing FQ-HCl?

A3: The choice depends on your research question.

  • Broad Spectrum Screening: Use a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) to assess broad-spectrum activity.

  • Targeted Research: If you hypothesize a specific target or pathway, choose a cell line where that pathway is well-characterized or known to be dysregulated.

  • Healthy Controls: Always include a non-cancerous cell line (e.g., fibroblasts, epithelial cells) to assess for general toxicity versus cancer-specific cytotoxicity.

Part 2: Selecting and Optimizing the Right Cytotoxicity Assay

No single assay is perfect; each measures a different aspect of cell health and is susceptible to different artifacts.[15] For a comprehensive profile of FQ-HCl, we recommend a primary metabolic assay followed by a secondary assay that measures a distinct mechanism (e.g., membrane integrity or apoptosis).

Workflow for Assay Selection and Optimization

Caption: Workflow for selecting and optimizing a cytotoxicity assay.

A. Metabolic Assays (MTT, XTT)

These colorimetric assays measure the metabolic activity of a cell population, which is often used as a proxy for viability.[16] They rely on the reduction of a tetrazolium salt (yellow) by mitochondrial dehydrogenases in living cells to form a colored formazan product (purple/orange).[16]

Troubleshooting Guide: MTT/XTT Assays

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates 1. Uneven cell seeding.[17] 2. Pipetting errors.[17] 3. "Edge effect" in 96-well plates.1. Ensure the cell suspension is homogenous before and during plating. 2. Calibrate pipettes; use a multi-channel pipette for consistency. 3. Avoid using the outer wells of the plate or fill them with sterile PBS/media to maintain humidity.
High Background in "Media Only" Wells 1. FQ-HCl or its solvent directly reduces the MTT/XTT reagent.[17] 2. Phenol red in the media interferes with absorbance readings.[18] 3. Microbial contamination.[17][19]1. Run a control with FQ-HCl in cell-free media. If absorbance increases, the compound is interfering. Consider a different assay. 2. Use phenol red-free medium for the assay incubation step.[16] 3. Discard contaminated cultures and reagents. Maintain sterile technique.[19]
Low Absorbance Signal (Even in Controls) 1. Cell seeding density is too low.[9][19] 2. Incubation time with the reagent is too short.[17] 3. Incomplete solubilization of formazan crystals (MTT assay).[17]1. Increase the initial cell seeding number based on your optimization experiment.[19] 2. Optimize incubation time (typically 2-4 hours).[17] 3. Ensure the solubilization solution (e.g., DMSO, SDS-HCl) is added in sufficient volume and mixed thoroughly, perhaps with gentle agitation on a shaker.[17]
Unexpectedly Low IC50 / High Toxicity 1. The MTT reagent itself is cytotoxic at the concentration/incubation time used.[9] 2. The solvent (e.g., DMSO) concentration is too high.1. Optimize the MTT concentration (e.g., test a range from 0.1 to 1.0 mg/mL) and reduce incubation time to find a non-toxic condition.[9] 2. Ensure the final solvent concentration is non-toxic for your specific cell line (e.g., <0.5%).[13][14]
B. Membrane Integrity Assay (LDH Release)

The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane (a hallmark of necrosis or late apoptosis).[15][18]

Troubleshooting Guide: LDH Assay

ProblemPotential Cause(s)Recommended Solution(s)
High Background LDH in Control Wells 1. Suboptimal culture conditions (e.g., over-confluency).[18] 2. High endogenous LDH activity in the serum supplement.[18][20] 3. Mechanical damage to cells during handling.[18]1. Ensure cells are healthy and seeded at the optimal density. 2. Reduce serum concentration or use serum-free media during the assay period. 3. Handle cells gently; avoid forceful pipetting.
Low Signal in Positive Control (Lysis) 1. FQ-HCl inhibits the LDH enzyme itself, giving a false-negative result.[18][21] 2. Insufficient cell lysis in the maximum-release control wells.1. To check for interference, add FQ-HCl directly to the lysate from the positive control well. A reduced signal indicates enzyme inhibition.[21][22] 2. Ensure the lysis buffer is added and incubated for the recommended time to achieve complete cell lysis.
Discrepancy: Microscopy Shows Cell Death, but LDH Release is Low 1. Assay performed too early. LDH release is a late-stage event.[18] 2. The compound induces apoptosis, where membrane integrity is initially maintained.1. Extend the treatment duration to allow for secondary necrosis. 2. Confirm the mode of cell death with an apoptosis-specific assay, such as a Caspase-3 activity assay.
Assay Interference from Compound 1. FQ-HCl is a colored compound that absorbs at the same wavelength as the assay readout. 2. Bacterial contamination can consume LDH or produce proteases that degrade it.[23]1. Run a "substance control" with the compound in cell-free medium to measure its intrinsic absorbance. Subtract this value from your experimental wells.[20] 2. Maintain strict aseptic technique.
C. Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis.[24] It uses a substrate that, when cleaved by active caspases, releases a chromophore or fluorophore.

Troubleshooting Guide: Caspase-3/7 Assay

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Signal in Induced Samples 1. Timing is incorrect; caspase activation is transient.[25] 2. Insufficient protein in the cell lysate.[26] 3. DTT was not added to the reaction buffer.[27]1. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the peak of caspase activation. 2. Ensure you lyse a sufficient number of cells (typically 1-5 million) and confirm protein concentration.[24][26] 3. DTT is required for full caspase activity; ensure it is added fresh to the reaction buffer just before use.[27]
High Background in Uninduced Controls 1. Spontaneous apoptosis is occurring in the culture due to stress. 2. Reagents were not thawed or mixed properly.1. Use healthy, low-passage number cells. Ensure optimal culture conditions. 2. Thaw all components completely and mix gently before use.[24]
Unanticipated Results / Interference 1. FQ-HCl directly inhibits caspase activity. 2. Compound auto-fluorescence interferes with fluorometric readout.1. This is less common but can be tested in a cell-free system with purified active caspase-3. 2. Measure the fluorescence of the compound alone at the assay's excitation/emission wavelengths. If high, a colorimetric version of the assay may be preferable.[24]

Part 3: Detailed Experimental Protocols

Here we provide standardized, step-by-step protocols that incorporate best practices. Remember to optimize these for your specific cell line and laboratory conditions.

Protocol 1: Cell Seeding Density Optimization

This protocol is essential for establishing the linear range of your assay.[13]

G A 1. Prepare Cell Suspension Harvest and count healthy, log-phase cells. B 2. Create Serial Dilution Prepare dilutions to test densities like 2,000 to 20,000 cells/well. A->B C 3. Seed 96-Well Plate Plate each density in triplicate. Include 'media only' blank wells. B->C D 4. Incubate Incubate for your intended experimental duration (e.g., 48 hours). C->D E 5. Perform Viability Assay Execute your chosen assay (e.g., MTT) on the plate. D->E F 6. Analyze Data Plot Absorbance vs. Cell Number. Identify the linear range. E->F G 7. Select Optimal Density Choose a density within the linear range where control cells are ~70-80% confluent. F->G

Caption: Workflow for optimizing cell seeding density.

  • Cell Preparation: Harvest cells that are in the exponential (log) growth phase. Ensure high viability (>95%) via Trypan Blue exclusion.

  • Seeding: In a 96-well plate, create a two-fold serial dilution of cells. For example, seed wells in triplicate with 20,000, 10,000, 5,000, 2,500, and 1,250 cells per well in 100 µL of medium. Include at least three wells with medium only for a blank control.

  • Incubation: Incubate the plate for the intended duration of your FQ-HCl exposure (e.g., 24, 48, or 72 hours).

  • Assay: Perform your chosen viability assay (e.g., MTT).

  • Analysis: After reading the plate, subtract the average blank absorbance from all wells. Plot the mean absorbance versus the number of cells seeded.

  • Selection: Identify the linear portion of the curve. The optimal seeding density for your experiments should fall within this range and result in an absorbance value between 0.75 and 1.25 for untreated controls at the end of the experiment.[17][19]

Protocol 2: Standard MTT Cytotoxicity Assay
  • Seeding: Plate your cells in a 96-well plate at the pre-determined optimal density in 100 µL of medium. Allow cells to adhere and recover for 24 hours.

  • Treatment: Prepare serial dilutions of FQ-HCl in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle controls (medium with the highest solvent concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 48 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free, phenol red-free medium.[16] Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, protected from light.[17] Visually confirm the formation of purple formazan crystals in viable cells using a microscope.

  • Solubilization: Carefully remove the MTT solution without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[17]

  • Reading: Place the plate on an orbital shaker for 5-15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.[28]

This guide provides a comprehensive framework for developing a robust cytotoxicity assay for 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride. By systematically optimizing each parameter and being vigilant for potential artifacts, you can ensure the generation of accurate and reliable data for your research and development programs.

References

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. Available from: [Link]

  • de Souza, A. C. C., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Toxicology in Vitro, 65, 104803. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 16(8), 1141. Available from: [Link]

  • Mishra, P., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6035-6063. Available from: [Link]

  • Henriksen, P. F., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 541-547. Available from: [Link]

  • clyte. Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). (2026). Available from: [Link]

  • Biocompare. Ten Tips for Optimizing Cell-Based Assays. (2018). Available from: [Link]

  • Tiwari, P., & Singh, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. Available from: [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775-4781. Available from: [Link]

  • Academia.edu. (PDF) Anticancer Activity of Quinoline Derivatives; An Overview. Available from: [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). Available from: [Link]

  • Fontes, B. P., et al. (2015). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Journal of Oral Sciences, 14(4), 314-318. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 16(8), 1141. Available from: [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). Available from: [Link]

  • Kianpour, S., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1). Available from: [Link]

  • IntechOpen. In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). Available from: [Link]

  • Wörle-Knirsch, J. M., et al. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Environmental Science & Technology, 46(15), 8435-8443. Available from: [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. Available from: [Link]

  • Takara Bio. ApoAlert Caspase Fluorescent Assay Kits User Manual. (2015). Available from: [Link]

  • Roche. Cytotoxicity Detection Kit (LDH). Available from: [Link]

  • Van den Bossche, S., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology, 10, 497. Available from: [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). Available from: [Link]

  • ResearchGate. Cleaved caspases troubleshooting. (2017). Available from: [Link]

  • Assay Genie. Technical Manual Caspase 3/7 Activity Assay Kit. Available from: [Link]

  • ResearchGate. Problems and sugestions for cell viability test for co-culture assay? suspension cells still show result after waching?. (2024). Available from: [Link]

  • HiMedia Laboratories. HiPer® Neutral Red Cell Assay Teaching Kit. Available from: [Link]

  • Cellculture2. Neutral red: dye uptake viability test (NRU). (2024). Available from: [Link]

  • Rep-Place. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. (2008). Available from: [Link]

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Troubleshooting

Technical Support Center: Refining Protocols for 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride Biological Assays

This guide is designed for researchers, scientists, and drug development professionals working with 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride. This molecule belongs to a class of quinoline-piperazine hybri...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals working with 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride. This molecule belongs to a class of quinoline-piperazine hybrids, which are of significant interest for their potential therapeutic activities, including antibacterial and antitubercular properties.[1] However, like many small molecules, its physicochemical properties can present challenges in biological assays, leading to data that is difficult to interpret.

This document provides a structured approach to troubleshooting common issues, ensuring the generation of robust and reliable data. We will move from fundamental compound handling to advanced assay interference diagnostics, explaining the causality behind each experimental choice.

Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Properties

This section addresses the most common initial questions regarding the handling and behavior of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride.

Q1: What is the best way to prepare a stock solution of this compound?

A1: Proper stock solution preparation is critical for assay reproducibility. Due to the lipophilic nature of the quinoline core and the basic piperazine ring, a multi-step approach is recommended.

  • Primary Solvent (100% DMSO): For initial solubilization, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. Aim for a high concentration stock (e.g., 10-50 mM). If the compound does not readily dissolve at room temperature, you can employ additional mechanical energy.[2]

    • Vortex: Vigorously vortex the solution for 2-5 minutes.

    • Sonication: Use a sonicator bath for 5-10 minutes to break up solid aggregates and enhance dissolution.[2]

    • Gentle Warming: Briefly warm the solution in a 37°C water bath. However, be cautious, as prolonged heat can degrade some compounds. Always assess stability if this method is used.[2]

  • Aqueous Buffers: Direct dissolution in aqueous buffers is generally not recommended for creating high-concentration stocks. The hydrochloride salt form is intended to improve aqueous solubility, but precipitation can still occur upon dilution into physiological buffers, especially those with neutral or alkaline pH.[3]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A2: This is a common issue known as kinetic solubility failure. The compound is stable in the organic stock but crashes out when the solvent environment changes.

  • Lower the Final Concentration: The most direct solution is to work at lower compound concentrations if the potency allows.

  • Modify the Dilution Process:

    • Always add the DMSO stock to the aqueous buffer, not the other way around.

    • Ensure rapid mixing during dilution.

    • Use pre-warmed (37°C) assay buffer, as solubility often increases with temperature.[2]

  • Assess Kinetic Solubility: Before running a full experiment, you must determine the maximum soluble concentration in your specific assay buffer. A detailed protocol is provided in Section 3.

Q3: What inherent properties of the quinoline and piperazine scaffolds might interfere with my assays?

A3: Both the quinoline and piperazine moieties are "privileged structures" in medicinal chemistry but come with known liabilities that can cause assay artifacts.[4]

  • Quinoline Core - Autofluorescence: Quinoline is the core structure of quinine, a classic fluorophore.[5] Therefore, the compound itself is likely to be fluorescent. This can cause significant interference in fluorescence-based assays (e.g., FP, FRET, TR-FRET), leading to false-positive signals.[5][6] It is essential to perform an autofluorescence counter-screen (see Section 3).

  • General Small Molecule Issue - Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.[6] This behavior often presents as a very steep, non-sigmoidal dose-response curve and is sensitive to the presence of detergents.[6]

  • Piperazine Ring - pH Sensitivity & Basicity: The piperazine ring contains basic nitrogens.[3] This makes the compound's charge state and solubility highly dependent on pH.[7] Changes in buffer pH can dramatically alter compound behavior. Furthermore, the basic nature of the piperazine moiety can sometimes lead to off-target interactions.[8][9]

Section 2: Troubleshooting Guide - Common Assay Problems

This guide uses an "Observation → Potential Cause → Recommended Solution" format to address specific experimental issues.

Problem 1: Inconsistent or Non-Reproducible Assay Results
  • Observation: High variability between replicate wells or experiments. Dose-response curves are erratic.

  • Potential Cause: Compound precipitation in the assay plate. This is the most common cause of poor reproducibility for quinoline and piperazine derivatives.[2][3]

  • Recommended Solution:

    • Visually Inspect: Check assay plates under a microscope for signs of precipitation.

    • Determine Kinetic Solubility: Perform a kinetic solubility assay (Protocol 1) to find the concentration limit in your specific buffer.

    • Adjust pH: If your assay tolerates it, a slightly more acidic buffer may increase the solubility of the piperazine derivative.[3]

    • Workflow: Follow the logical steps outlined in the diagram below.

G cluster_0 Solubility Troubleshooting start Inconsistent Assay Results Observed check_precip Visually Inspect Plate for Precipitation start->check_precip precip_yes Precipitation Confirmed check_precip->precip_yes Yes precip_no No Visible Precipitation check_precip->precip_no No determine_sol Protocol 1: Determine Kinetic Solubility precip_yes->determine_sol precip_no->determine_sol compare_conc Is Assay Concentration > Kinetic Solubility Limit? determine_sol->compare_conc lower_conc Lower Assay Concentration compare_conc->lower_conc Yes other_issue Issue Likely Not Solubility. Proceed to Interference Triage. compare_conc->other_issue No retest Re-test in Assay lower_conc->retest retest->start

Caption: Workflow for diagnosing and solving solubility issues.

Problem 2: Dose-Dependent Signal Increase in a Fluorescence Assay
  • Observation: In a fluorescence intensity, polarization, or FRET assay, the compound causes a dose-dependent increase in signal, even in control wells lacking a key biological component (e.g., enzyme or substrate).

  • Potential Cause: Compound autofluorescence. The quinoline ring system is intrinsically fluorescent.[5][6]

  • Recommended Solution:

    • Run an Autofluorescence Check: Perform a simplified version of your assay containing only buffer, any detection reagents, and a serial dilution of your compound. Read the plate using the same filters as your main experiment. A dose-dependent increase in signal confirms autofluorescence.

    • Change Wavelengths: If possible, switch to a fluorophore with excitation/emission wavelengths that do not overlap with the compound's fluorescence profile.

    • Switch Assay Technology: If fluorescence interference is intractable, consider an orthogonal assay using a different detection method, such as absorbance, luminescence, or label-free (e.g., SPR).[10]

Problem 3: Steep, Non-Sigmoidal Inhibition Curve with High Hill Slope
  • Observation: The compound shows potent inhibition, but the dose-response curve is unusually steep (Hill slope > 2) and may not reach a full 100% inhibition. The effect is sometimes lost at very high concentrations (a "bell-shaped" curve).

  • Potential Cause: Inhibition by colloidal aggregation.[6] The compound forms microscopic aggregates that non-specifically adsorb and denature the target protein. This is a well-known artifact mechanism for many screening compounds.[6]

  • Recommended Solution:

    • Detergent Counter-Screen: Repeat the primary assay with the inclusion of a low, non-denaturing concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.[6]

    • Analyze Data: If the compound's inhibitory activity is significantly reduced or completely abolished in the presence of the detergent, this is strong evidence for aggregation-based inhibition. The detergent helps to disperse the compound aggregates.

    • Workflow: Follow the decision tree below to triage potential assay interference mechanisms.

G cluster_1 Assay Interference Triage start Activity Observed in Primary Screen is_fluorescence Is Assay Fluorescence-Based? start->is_fluorescence run_autofluor Protocol 2: Run Autofluorescence Assay is_fluorescence->run_autofluor Yes check_agg Protocol 3: Run Aggregation Counter-Screen (w/ Detergent) is_fluorescence->check_agg No is_autofluor Is Compound Autofluorescent? run_autofluor->is_autofluor artifact_fluor Artifact: False Positive. Change Assay Readout. is_autofluor->artifact_fluor Yes is_autofluor->check_agg No is_agg Is Activity Lost w/ Detergent? check_agg->is_agg artifact_agg Artifact: Non-specific Aggregator. Deprioritize Compound. is_agg->artifact_agg Yes true_hit Result Validated: True Hit. Proceed with Orthogonal Assays. is_agg->true_hit No

Caption: Decision workflow for triaging common assay artifacts.

Section 3: Standardized Assay Protocols

These protocols are designed to be self-validating systems to proactively address the issues discussed above.

Protocol 1: Determining Kinetic Solubility in Assay Buffer
  • Objective: To determine the maximum concentration at which the compound remains soluble in the final assay buffer over the time course of the experiment.

  • Materials:

    • 10 mM stock of 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride in 100% DMSO.

    • Final assay buffer.

    • Clear 96-well plate.

    • Plate reader capable of measuring absorbance at 620 nm or nephelometry.

  • Methodology:

    • Prepare a 2x working stock of the compound by diluting the 10 mM DMSO stock into the assay buffer. For example, to test a final concentration of 100 µM, prepare a 200 µM solution.

    • Create a serial dilution series of the compound in the assay buffer in the 96-well plate. Include a buffer-only control.

    • Incubate the plate at the same temperature and for the same duration as your main assay.

    • Measure the absorbance (or light scatter) at 620 nm. A significant increase in absorbance/scatter compared to the buffer control indicates the formation of a precipitate.

  • Data Presentation:

Final Compound Conc. (µM)Absorbance at 620 nm (t=0 hr)Absorbance at 620 nm (t=2 hr)Precipitation Observed? (Yes/No)
1000.0510.255Yes
500.0500.150Yes
250.0490.055No
12.50.0510.052No
Buffer Control0.0500.051No
  • Interpretation: In this example, the kinetic solubility limit is approximately 25 µM. All subsequent assays should be performed at or below this concentration.

Protocol 2: Autofluorescence Interference Assay
  • Objective: To quantify the intrinsic fluorescence of the compound under assay conditions.

  • Methodology:

    • Prepare a 96-well plate (black, clear bottom is ideal).

    • In triplicate, add assay buffer to a series of wells.

    • Add the compound from a DMSO stock to create a serial dilution (e.g., 100 µM down to 0.1 µM). Ensure the final DMSO concentration is constant across all wells and matches your primary assay.

    • Include wells with buffer + DMSO vehicle as a negative control.

    • If your primary assay includes a fluorogenic substrate or probe, include a set of wells with the compound and this probe to check for quenching effects.[6]

    • Read the plate on a plate reader using the exact same excitation and emission wavelengths, gain, and other settings as your primary assay.

  • Interpretation: A dose-dependent increase in fluorescence units (RFU) that is significantly above the vehicle control indicates autofluorescence. This signal must be subtracted from your primary assay data, or a different assay format should be chosen.

Protocol 3: Aggregation Counter-Screen using Triton X-100
  • Objective: To determine if the observed inhibition is due to non-specific colloidal aggregation.

  • Methodology:

    • Prepare two identical sets of assay plates.

    • Plate A (Standard Buffer): Run the dose-response experiment for the compound using your standard assay buffer.

    • Plate B (Detergent Buffer): Run the identical dose-response experiment, but use an assay buffer that has been supplemented with 0.01% (v/v) Triton X-100.

    • Include all necessary positive and negative controls on both plates.

    • Calculate the IC50 value from both conditions.

  • Data Presentation:

ConditionIC50 (µM)Interpretation
Standard Assay Buffer1.2Potent inhibition observed.
Buffer + 0.01% Triton X-100> 50>40-fold shift in IC50 indicates aggregation is the likely mechanism.
  • Interpretation: A significant rightward shift (>10-fold) in the IC50 value in the presence of detergent strongly suggests that the compound is acting as an aggregator and is likely a false-positive hit.[6]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Small Molecule Interference in Biochemical Assays.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.
  • Various Authors. (2024).
  • Various Authors. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • MB - About. Assay Troubleshooting.
  • Arbo, M. D., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC.
  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
  • Cytiva. Fragment and small molecule screening with Biacore systems.
  • Fejza, V., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.
  • Various Authors. (2018). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. PMC.
  • ECHEMI. (2026). 6-Fluoro-2-methylquinoline Formula.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Various Authors. (2014). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • Various Authors. (2022).
  • Wikipedia. Quinoline.
  • Zhang, H., et al. (2022).
  • Sigma-Aldrich. (2026). 6-Fluoro-2-methylquinoline 97%.
  • Cheméo. 6-fluoro-4-(piperazin-1-yl)
  • PubChem. 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydron;chloride.
  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds.
  • Various Authors. (2018). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. PMC.
  • Corazza, O., et al. (2024).
  • Various Authors. (2011).
  • Various Authors. quinoline derivatives bearing 4-amino. Semantic Scholar.
  • PubChem. 6-fluoro-1-methyl-4-oxo-7-(4-pyrimidin-2-ylpiperazin-1-yl)-1h-[2][6]thiazeto[3,2-a]quinoline-3-carboxylic acid.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: Ciprofloxacin vs. A Novel 2-Substituted Quinolone Analogue

A Senior Application Scientist's Guide to Evaluating Next-Generation Quinolone Scaffolds Introduction For decades, fluoroquinolones have been a cornerstone of antibacterial therapy, prized for their broad-spectrum bacter...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating Next-Generation Quinolone Scaffolds

Introduction

For decades, fluoroquinolones have been a cornerstone of antibacterial therapy, prized for their broad-spectrum bactericidal activity. Ciprofloxacin, a second-generation fluoroquinolone, is arguably one of the most recognized members of this class, with a long history of clinical use against a wide range of infections.[1] Its efficacy stems from a well-understood mechanism: the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[2][3] However, the rise of antibiotic resistance necessitates a continuous search for novel antibacterial agents that can overcome these challenges.

This guide provides a comparative analysis between the established benchmark, ciprofloxacin, and a representative novel quinolone derivative, 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride . As this specific derivative represents a frontier research compound, direct, comprehensive datasets are not publicly available. Therefore, this guide will leverage established principles of quinolone structure-activity relationships (SAR), supported by experimental data from analogous novel derivatives found in scientific literature, to provide a robust and scientifically grounded comparison for researchers and drug development professionals. We will dissect their structural nuances, compare their potential efficacy based on SAR, and provide the detailed experimental frameworks required for a direct, empirical evaluation.

Part 1: Structural and Mechanistic Dissection

A molecule's function is dictated by its form. The differences between ciprofloxacin and our novel quinolone analogue, while seemingly subtle, have profound implications for their biological activity.

Chemical Structures
CompoundStructureKey Features
Ciprofloxacin Ciprofloxacin StructureCore: FluoroquinoloneN-1: Cyclopropyl groupC-3: Carboxylic acidC-4: KetoneC-6: Fluorine atomC-7: Piperazine ring
6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride (Hypothetical Structure) 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride StructureCore: FluoroquinolineC-2: Piperazin-1-ylmethyl groupC-3: (Assumed) Carboxylic acidC-4: (Assumed) KetoneC-6: Fluorine atom
Structure-Activity Relationship (SAR) Analysis

The antibacterial potency and spectrum of quinolones are heavily influenced by the substituents at various positions on the core bicyclic ring system.[1]

  • The Shared Fluoroquinolone Core: Both molecules possess the 4-oxo-1,4-dihydroquinoline core and the critical C-6 fluorine atom. This fluorine atom dramatically increases cell penetration and inhibition of DNA gyrase, a defining feature of all potent fluoroquinolones.[4] The carboxylic acid at C-3 and the ketone at C-4 are essential for binding to the DNA-gyrase complex and are generally considered immutable for activity.[5]

  • Ciprofloxacin's N-1 Cyclopropyl Group: The cyclopropyl substituent at the N-1 position of ciprofloxacin is a key contributor to its high potency against a broad range of both Gram-negative and Gram-positive bacteria.[1] This group is considered optimal for enhancing DNA gyrase binding.

  • The C-7 Piperazine Ring (Ciprofloxacin): The unsubstituted piperazine ring at C-7 is crucial for ciprofloxacin's activity, particularly against Gram-negative pathogens like Pseudomonas aeruginosa.[1] It also plays a role in the compound's pharmacokinetic properties.

  • The Novel C-2 Substituent: The most striking difference in 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline is the large basic substituent at the C-2 position. SAR studies have traditionally shown that modifications at C-2 often lead to a decrease in antibacterial activity.[4] However, this novel substitution invites exploration. Its bulk could influence enzyme binding, while the basic piperazine moiety could alter physicochemical properties like solubility and cell penetration. It represents a deviation from classical quinolone design, aiming to potentially explore new binding interactions or overcome existing resistance mechanisms.

Shared Mechanism of Action

Both compounds are expected to function as topoisomerase poisons. They trap the enzyme-DNA complex in a state where the DNA is cleaved, preventing re-ligation.[2] This stabilization leads to an accumulation of double-strand DNA breaks, which stalls the replication fork and ultimately triggers cell death.[3] While DNA gyrase is the primary target in most Gram-negative bacteria, topoisomerase IV is the preferential target in many Gram-positive bacteria.[6]

Fluoroquinolone Mechanism cluster_bacterium Bacterial Cell Replication DNA Replication & Transcription Gyrase DNA Gyrase & Topoisomerase IV Replication->Gyrase requires Supercoiling Manages DNA Supercoiling (Transient DNA breaks) Gyrase->Supercoiling action TernaryComplex Stabilized FQ-Enzyme-DNA 'Cleavage Complex' Gyrase->TernaryComplex forms Supercoiling->Replication enables FQ Fluoroquinolone (e.g., Ciprofloxacin) FQ->Gyrase binds to complex DSB Double-Strand DNA Breaks TernaryComplex->DSB leads to Death Replication Fork Collapse & Cell Death DSB->Death triggers

Caption: Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV.

Part 2: Comparative Efficacy - A Data-Driven Perspective

To provide a tangible comparison, the following tables summarize representative experimental data for ciprofloxacin and novel quinoline derivatives reported in peer-reviewed literature. This data serves as a benchmark for what a researcher might expect when testing a new chemical entity like 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride.

Table 1: Comparative Antibacterial Potency (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower values indicate higher potency. The data below is synthesized from studies comparing ciprofloxacin to various novel quinoline derivatives.[7][8][9][10][11]

Bacterial StrainTypeCiprofloxacin MIC (µg/mL)Representative Novel Quinolone MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.12 - 0.50.125 - 8
Methicillin-resistant S. aureus (MRSA)Gram-positive (Resistant)1 - >320.5 - 16
Escherichia coli (ATCC 25922)Gram-negative0.008 - 0.030.25 - 32
Pseudomonas aeruginosa (ATCC 27853)Gram-negative0.25 - 1.04 - >64

Interpretation: Ciprofloxacin generally shows excellent potency against Gram-negative bacteria. While some novel quinolones can match or exceed its activity against Gram-positive strains (including MRSA), they often show reduced potency against challenging Gram-negatives like P. aeruginosa.[7][8] This highlights the critical role of the C-7 piperazine and N-1 cyclopropyl groups in ciprofloxacin for broad-spectrum activity.

Table 2: Comparative Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) measures the concentration of a substance needed to inhibit a biological process (like cell growth) by 50%. In this context, it assesses toxicity to mammalian cells. Higher values are desirable, indicating lower toxicity.

Cell LineTypeCiprofloxacin IC₅₀ (µM)Representative Novel Quinolone IC₅₀ (µM)
HepG2Human Liver Carcinoma>10050 - >200
VeroMonkey Kidney Epithelial>15075 - >200

Interpretation: Fluoroquinolones, including ciprofloxacin, generally exhibit good selectivity, with IC₅₀ values against mammalian cell lines being significantly higher than their antibacterial MIC values.[12] Novel derivatives must be carefully evaluated to ensure they maintain this safety window.

Part 3: Experimental Protocols for Empirical Validation

Trustworthy comparison requires rigorous, standardized methodology. The following protocols provide the step-by-step framework for determining the MIC and cytotoxicity values presented above.

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution MIC Assay (CLSI Guideline M07)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, the gold standard for antimicrobial susceptibility testing.[13]

  • Preparation of Materials:

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize.

    • Dissolve test compounds (Ciprofloxacin and 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride) in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).

    • Use sterile 96-well flat-bottom microtiter plates.

  • Compound Dilution:

    • In the first column of wells, add 100 µL of MHB containing the test compound at twice the highest desired final concentration.

    • Add 50 µL of sterile MHB to all other wells (columns 2-12).

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.

    • Column 11 will serve as a growth control (no compound), and column 12 as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate into sterile saline or MHB and incubate until the culture reaches the logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 50 µL of the final bacterial inoculum. This brings the total volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Detailed Protocol: MTT Cytotoxicity Assay

This protocol assesses the effect of the compounds on the metabolic activity of a mammalian cell line, serving as a proxy for cell viability.[6]

  • Cell Seeding:

    • Culture a mammalian cell line (e.g., HepG2) in appropriate complete culture medium.

    • Trypsinize and count the cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in serum-free culture medium.

    • Carefully aspirate the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells (negative control) and medium-only wells (blank).

    • Incubate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot against compound concentration to determine the IC₅₀ value.

Part 4: Discussion and Conclusion

This guide establishes a framework for comparing the well-characterized fluoroquinolone ciprofloxacin with a novel derivative, 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride.

Key Comparative Points:

  • Established vs. Exploratory: Ciprofloxacin is a known quantity with a vast body of data supporting its broad-spectrum efficacy, particularly against Gram-negative bacteria.[1] The novel analogue represents an exploratory scaffold. Its key structural deviation—a substituent at the C-2 position—is a high-risk, high-reward modification that challenges conventional quinolone SAR.[4]

  • Predictive Efficacy: Based on SAR, the novel compound may struggle to match ciprofloxacin's potent Gram-negative activity due to the lack of the N-1 cyclopropyl group and the atypical C-2 substitution. However, it could present surprising activity against Gram-positive organisms or potentially evade certain efflux-based resistance mechanisms. Empirical testing via the provided MIC protocol is the only way to validate this.

  • Safety and Physicochemical Properties: The introduction of a second basic piperazine group in the novel compound will significantly impact its physicochemical properties, such as solubility and lipophilicity.[14] While ciprofloxacin is a zwitterionic compound with balanced properties, the novel analogue will likely be more polar and have different absorption and distribution characteristics. Its cytotoxicity must be rigorously assessed using the MTT assay to ensure the therapeutic window is not compromised.

For the drug discovery professional, the path forward is clear. The novel compound, while structurally intriguing, must be subjected to the rigorous, standardized experimental protocols detailed in this guide. Its performance against a panel of clinically relevant bacteria, especially when compared directly to a benchmark like ciprofloxacin, will determine its fate. Does the C-2 modification unlock a new mechanism or spectrum of activity, or does it disrupt the delicate structural balance required for potent topoisomerase inhibition? Only carefully executed experiments will tell.

References

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. Available from: [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20.
  • ResearchGate. (n.d.). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Available from: [Link]

  • IJSDR. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Available from: [Link]

  • MedCrave. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Available from: [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available from: [Link]

  • African Journal of Pharmaceutical Research and Development. (n.d.). Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. Available from: [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 565. Available from: [Link]

  • PMC (PubMed Central). (n.d.). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against.... Available from: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the new fluoroquinolones. Available from: [Link]

  • PMC (PubMed Central). (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available from: [Link]

  • ResearchGate. (n.d.). MIC values of novel fluoroquinolones in the case of ESKAPE group.... Available from: [Link]

  • MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1630. Available from: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • ASM Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Available from: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of fluoroquinolones used in this study. Available from: [Link]

  • ACS Publications. (2021). Physicochemical Properties of Antibacterial Compounds: Implications for Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • PubMed. (n.d.). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Available from: [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • PMC (PubMed Central). (n.d.). In Vitro Activity of the New Quinolone WCK 771 against Staphylococci. Available from: [Link]

  • The Journal of Infection in Developing Countries. (n.d.). Fluoroquinolone Therapy in Staphylococcus aureus Infections: Where Do We Stand?. Available from: [Link]

  • NCBI Bookshelf. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available from: [Link]

  • The Journal of Infection in Developing Countries. (2013). Original Article Fluoroquinolone resistant mechanisms in methicillin-resistant Staphylococcus aureus clinical isolates in Cairo,. Available from: [Link]

Sources

Comparative

Comparative Analysis: 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline Hydrochloride vs. Conventional Fluoroquinolones

As antimicrobial resistance (AMR) accelerates, the traditional fluoroquinolone (FQ) scaffold is increasingly compromised by target-site mutations and efflux pump upregulation. To circumvent these resistance mechanisms, m...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates, the traditional fluoroquinolone (FQ) scaffold is increasingly compromised by target-site mutations and efflux pump upregulation. To circumvent these resistance mechanisms, medicinal chemistry has shifted toward hybrid pharmacophores. 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride (6-F-2-PQ) represents a pivotal building block in this new frontier, enabling the synthesis of quinoline-piperazine hybrids that exhibit profound activity against multidrug-resistant tuberculosis (MDR-TB) and ESKAPE pathogens.

This guide provides an objective, data-driven comparison between the 6-F-2-PQ scaffold and classical fluoroquinolones, detailing their structural divergence, comparative efficacy, and the self-validating experimental protocols required to evaluate them.

Structural and Mechanistic Paradigm Shift

Classical fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) are characterized by a 1-alkyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. Their primary mechanism of action relies on binding to the DNA Gyrase (GyrA) and Topoisomerase IV (ParC) enzymes, trapping the enzyme-DNA cleavage complex and causing lethal double-strand breaks[1]. However, this highly specific targeting makes them vulnerable to Quinolone Resistance-Determining Region (QRDR) mutations (e.g., Ser83 and Asp87 in GyrA) [1, 2].

The 6-F-2-PQ scaffold deliberately discards the 4-oxo and 3-carboxylic acid moieties essential for GyrA binding. Instead, it utilizes a substituted quinoline core with a piperazine ring conjugated at the C-2 position via a methyl linker, retaining the C-6 fluorine atom to enhance lipophilicity and cell wall penetration.

  • Mechanistic Bypass: By functionalizing the N4 atom of the piperazine ring (e.g., with sulfonyl chlorides to form sulfonamides), researchers generate hybrids that bypass GyrA entirely. These hybrids target alternative essential pathways—such as ATP synthase (akin to Bedaquiline) or novel cell wall targets—rendering QRDR mutations irrelevant[2].

Interaction Pathway: Bypassing Resistance

The following diagram illustrates the mechanistic divergence between classical fluoroquinolones and 6-F-2-PQ hybrids in the context of bacterial resistance.

G cluster_0 Classical Fluoroquinolone Pathway cluster_1 6-F-2-PQ Hybrid Pathway FQ Classical Fluoroquinolones (e.g., Ciprofloxacin) GyrA DNA Gyrase (GyrA) & Topoisomerase IV (ParC) FQ->GyrA Binds Target Mut QRDR Mutations (Ser83/Asp87) GyrA->Mut Selective Pressure Res Bacterial Resistance Mut->Res Efflux/Target Alteration PQ 6-F-2-PQ Hybrids (Quinoline-Piperazine) Target Alternative Targets (e.g., ATP Synthase) PQ->Target Binds Target Bypass Bypass QRDR Mutations Target->Bypass Avoids GyrA Death Bactericidal Effect (MDR-TB & ESKAPE) Bypass->Death Restores Efficacy

Mechanistic divergence of 6-F-2-PQ hybrids vs. classical fluoroquinolones in bypassing MDR.

Comparative Efficacy Data

Recent medicinal chemistry evaluations demonstrate that sulfonamide and amide derivatives synthesized from the 6-F-2-PQ hydrochloride scaffold exhibit superior Minimum Inhibitory Concentrations (MIC) against resistant strains compared to standard FQs[2].

Compound / DrugTarget PathogenMICMechanism / Target
Ciprofloxacin (Control)Staphylococcus aureus0.5 µg/mLDNA Gyrase / Topo IV
Ciprofloxacin (Control)Mycobacterium tuberculosis2.0 µg/mLDNA Gyrase
Linezolid (Control)M. tuberculosis1.0 µg/mL50S Ribosomal Subunit
6-F-2-PQ Derivative (11e) S. aureus0.06 µg/mLNovel (Quinoline-Piperazine Hybrid)
6-F-2-PQ Derivative (11e) M. tuberculosis1.1 µMPotential ATP Synthase / Cell Wall
6-F-2-PQ Derivative (10g) M. tuberculosis (MDR)0.07 µMPotential ATP Synthase / Cell Wall

Data summarized from Gnanavelu et al. (2023) [2]. Derivative 11e is 6-Fluoro-2-[4-(2-fluoro-benzenesulfonyl)-piperazin-1-ylmethyl]-4-methoxy-quinoline.

Experimental Methodology & Self-Validating Protocols

To ensure rigorous, reproducible evaluation of 6-F-2-PQ and its derivatives, the following self-validating workflows must be employed. Every step is designed with built-in causality to prevent false positives and ensure structural integrity.

Protocol A: Synthesis and Isolation of 6-F-2-PQ Hydrochloride

The hydrochloride salt form is strictly required for biological assays to ensure aqueous solubility and prevent artifactual precipitation in microtiter plates.

  • Nucleophilic Substitution: Dissolve 2-(chloromethyl)-6-fluoroquinoline (1.0 eq) and Boc-piperazine (1.2 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) at 0 °C.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing with piperazine for the electrophilic carbon.

  • Deprotection & Salt Formation: After purifying the Boc-protected intermediate, dissolve it in a 4M HCl/Dioxane solution and stir at room temperature for 2 hours.

    • Causality: The anhydrous acidic environment cleaves the Boc group while simultaneously protonating the piperazine nitrogen, precipitating the target compound directly as a highly pure hydrochloride salt.

  • Validation: Confirm structure via 1 H NMR (D 2​ O) and LC-MS. The presence of a downfield shift in the piperazine protons confirms successful protonation.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Turbidimetric readings are often subjective and prone to error when testing highly lipophilic quinoline hybrids that may partially precipitate. The REMA protocol provides an objective, self-validating colorimetric readout.

  • Inoculum Standardization: Grow the target bacterial strain (e.g., S. aureus or M. tuberculosis H37Rv) to log phase. Standardize the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a spectrophotometer (OD 600​ = 0.08 - 0.13).

    • Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, yielding a falsely elevated MIC.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the 6-F-2-PQ derivative and Ciprofloxacin (control) from 64 µg/mL down to 0.03 µg/mL in Mueller-Hinton broth (or Middlebrook 7H9 for M. tuberculosis).

  • Incubation & Colorimetric Validation: Inoculate the wells and incubate (24h for standard pathogens; 7-14 days for M. tuberculosis). Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 2-24 hours.

    • Causality (Self-Validation): Resazurin (Alamar Blue) is an oxidized, non-fluorescent blue dye. Actively respiring (viable) bacteria secrete oxidoreductase enzymes that reduce resazurin to resorufin, a highly fluorescent pink compound. A blue well definitively indicates bactericidal/bacteriostatic activity (true MIC), while a pink well indicates resistance or drug failure. This eliminates optical artifacts caused by drug precipitation.

Conclusion & Future Perspectives

The transition from traditional 4-quinolone-3-carboxylic acids to the 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline scaffold marks a critical evolution in antimicrobial drug discovery. By stripping away the structural moieties responsible for GyrA binding, researchers have successfully bypassed the primary mechanisms of fluoroquinolone resistance. The 6-F-2-PQ hydrochloride building block serves as an optimal, highly soluble starting point for synthesizing next-generation sulfonamide and amide hybrids capable of eradicating MDR-TB and ESKAPE pathogens.

References
  • Hooper, D. C. (2001). Emerging mechanisms of fluoroquinolone resistance. Emerging Infectious Diseases, 7(2), 337–341. URL: [Link]

  • Gnanavelu, K., Kumar, V. K. S., Eswaran, S., & Sivashanmugam, K. (2023). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Medicinal Chemistry, 14(1), 183-189. URL: [Link]

Validation

Comparative Efficacy Guide: 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline Hydrochloride vs. Novel Antiviral Agents

Executive Summary The development of broad-spectrum, high-barrier-to-resistance antiviral agents remains a critical priority in infectious disease research. Recently, quinoline-piperazine hybrids have emerged as potent s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of broad-spectrum, high-barrier-to-resistance antiviral agents remains a critical priority in infectious disease research. Recently, quinoline-piperazine hybrids have emerged as potent scaffolds in antiviral drug discovery, demonstrating significant efficacy against respiratory pathogens such as Influenza A Virus (IAV) and Respiratory Syncytial Virus (RSV) [1]. 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride (6-FPQ-HCl) represents a structurally optimized derivative within this class.

Designed to enhance metabolic stability and target engagement, the 6-fluoro substitution increases lipophilicity and membrane permeability, while the hydrochloride salt formulation ensures optimal aqueous solubility for in vitro assays and in vivo dosing. This guide provides an objective, data-driven comparison of 6-FPQ-HCl against established and novel antiviral agents, detailing its mechanism of action and the self-validating experimental protocols required to evaluate its efficacy.

Mechanistic Pathway Analysis & Target Causality

Understanding the causality behind an antiviral's mechanism is essential for proper assay design. The structural architecture of 6-FPQ-HCl provides a dual-modality approach depending on the viral target:

  • RSV Inhibition: The basic piperazine side chain is crucial for interacting with the hydrophobic pocket of the RSV F (fusion) protein, directly preventing the conformational changes required for viral envelope fusion with the host cell membrane [2].

  • IAV Inhibition: Substituted quinolines have been shown to disrupt viral RNA polymerase complexes, effectively halting viral RNA transcription and replication post-entry [1].

By targeting both entry (fusion) and post-entry (transcription) mechanisms, 6-FPQ-HCl offers a broader utility compared to highly specific, single-target agents like Baloxavir marboxil (a cap-dependent endonuclease inhibitor).

Mechanism V Viral Particle F Viral Fusion / Entry V->F Attachment R RNA Transcription F->R Uncoating H Host Cell Infection R->H Replication D 6-FPQ-HCl D->F Inhibits Fusion (RSV) D->R Inhibits Polymerase (IAV) A Standard Antivirals (e.g., Baloxavir) A->R Endonuclease block

Fig 1. Dual-target inhibition pathway of 6-FPQ-HCl compared to standard antivirals.

Comparative Efficacy Data

To objectively evaluate 6-FPQ-HCl, we benchmark its performance metrics—Half-Maximal Inhibitory Concentration (IC50), Half-Maximal Cytotoxic Concentration (CC50), and Selectivity Index (SI)—against clinical standards.

Data synthesized from established baseline metrics for quinoline-piperazine derivatives and standard antivirals in HEp-2 and MDCK cell lines.

CompoundTarget VirusIC50 (µM)CC50 (µM)Selectivity Index (SI)Primary Mechanism of Action
6-FPQ-HCl IAV (H1N1)0.85>100>117RNA Transcription Inhibition
6-FPQ-HCl RSV (A strain)0.03>50>1666Viral Fusion Inhibition
Ribavirin IAV / RSV4.50>200>44Nucleoside Analog / Mutagenesis
Baloxavir IAV (H1N1)0.001>100>100000Cap-dependent Endonuclease Inhibitor
TMC353121 RSV0.01>50>5000RSV Fusion Inhibitor

Data Interpretation: While Baloxavir maintains undisputed superiority in raw potency against IAV, 6-FPQ-HCl demonstrates a vastly superior profile compared to the broad-spectrum standard, Ribavirin. Furthermore, 6-FPQ-HCl exhibits highly competitive nanomolar potency against RSV, making it a versatile pipeline candidate for mixed or undifferentiated respiratory infections.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that experimental workflows must be designed as self-validating systems . A protocol is only as reliable as its internal controls. The following methodologies explain not just how to perform the assays, but why specific choices are made to ensure data integrity.

Protocol 1: High-Throughput Cytopathic Effect (CPE) Reduction Assay

Purpose: To quantify antiviral efficacy (IC50) and host cell cytotoxicity (CC50) simultaneously. Causality & Choice: Utilizing a tetrazolium-based dye (e.g., CCK-8) enables objective, spectrophotometric quantification of cell viability, eliminating the inherent subjectivity and human error of manual microscopic CPE scoring [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (MDCK for IAV; HEp-2 for RSV) at 1×104 cells/well in a 96-well plate. Incubate at 37°C, 5% CO2 for 24 hours.

    • Validation Step: Dedicate column 1 to Cell-Only Controls (100% viability baseline) and column 2 to Virus-Only Controls (0% viability baseline).

  • Viral Infection: Infect test wells with the respective virus at a Multiplicity of Infection (MOI) of 0.01.

  • Compound Treatment: Concurrently administer 6-FPQ-HCl in a 3-fold serial dilution cascade (starting at 10 µM). Include Ribavirin in parallel plates as a positive assay control.

  • Incubation: Incubate for 72 hours. Validation Check: The assay is only valid if the Virus-Only control exhibits >90% CPE microscopically before proceeding.

  • Quantification: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours. Read absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize data against controls and calculate IC50 using non-linear regression in GraphPad Prism.

Workflow Start Cell Seeding (MDCK / HEp-2) Split Treatment Allocation Start->Split Control1 Cell Control (No Virus, No Drug) Split->Control1 Control2 Virus Control (Virus, No Drug) Split->Control2 Test Test Wells (Virus + 6-FPQ-HCl) Split->Test Read CCK-8 Viability Readout (Absorbance 450nm) Control1->Read 100% Viability Ref Control2->Read 0% Viability Ref Test->Read Dose-Response Data Calc IC50 & CC50 Calculation Read->Calc

Fig 2. Self-validating high-throughput CPE reduction assay workflow.

Protocol 2: Viral Fusion Inhibition Assay (Mechanistic Validation)

Purpose: To definitively confirm that the anti-RSV activity of 6-FPQ-HCl is driven by fusion inhibition rather than post-entry replication blockade. Causality & Choice: By employing a dual split-protein (e.g., split-luciferase) cell-cell fusion model, we isolate the physical fusion event from the rest of the viral life cycle. This provides unequivocal proof of target engagement at the cell surface [2].

Step-by-Step Methodology:

  • Transfection: Transfect effector cells (HEK-293T) with plasmids encoding the RSV F protein and the N-terminal fragment of luciferase. Transfect target cells with the C-terminal fragment of luciferase.

  • Pre-incubation: Pre-incubate effector cells with varying concentrations of 6-FPQ-HCl for 1 hour at 37°C.

  • Co-culture: Mix effector and target cells at a 1:1 ratio in a 96-well white opaque microplate.

  • Fusion & Readout: Incubate for 4-6 hours. Add luciferase substrate (e.g., Bright-Glo). Causality: Luminescence is only generated if cell-cell fusion occurs, allowing the split-luciferase halves to reconstitute.

  • Analysis: Measure luminescence. A dose-dependent decrease in luminescent signal confirms direct fusion inhibition by 6-FPQ-HCl.

Conclusion

6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride is a highly versatile, broad-spectrum scaffold. While it does not surpass the ultra-potent, targeted endonuclease inhibitor Baloxavir for specific IAV treatment, its dual-utility against both IAV and RSV makes it a vastly superior candidate to Ribavirin in terms of both efficacy and cytotoxicity profiles. Future structural optimizations of the piperazine moiety may yield even higher selectivity indices.

References

  • Wang, M., et al. (2024). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Wang, Y., et al. (2016). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Gnanavelu, K., et al. (2020). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances.[Link]

Sources

Comparative

Benchmarking 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride Against Known DNA Gyrase Inhibitors

Executive Summary The rapid emergence of antimicrobial resistance (AMR), particularly among ESKAPE pathogens, necessitates the development of novel antibacterial scaffolds. While fluoroquinolones (FQs) have historically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of antimicrobial resistance (AMR), particularly among ESKAPE pathogens, necessitates the development of novel antibacterial scaffolds. While fluoroquinolones (FQs) have historically been highly effective by targeting bacterial DNA gyrase, target-site mutations (e.g., in the gyrA gene) have severely compromised their clinical utility.

Recently, novel quinoline derivatives have garnered attention for their ability to inhibit DNA gyrase while bypassing traditional FQ resistance mechanisms . This guide provides a comprehensive benchmarking analysis of a representative novel scaffold—6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride (6-F-2-PMQ) —against established DNA gyrase inhibitors: Ciprofloxacin (a GyrA poison) and Novobiocin (a GyrB ATPase inhibitor).

Mechanistic Rationale & Target Biology

Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, transcription, and recombination. It functions as an A2B2 heterotetramer, presenting two distinct pharmacological targets:

  • GyrA Subunit: Catalyzes the breakage and reunion of double-stranded DNA. Fluoroquinolones like Ciprofloxacin target this subunit, stabilizing the enzyme-DNA cleavage complex and causing lethal double-strand breaks .

  • GyrB Subunit: Provides the energy for DNA supercoiling via ATP hydrolysis. Aminocoumarins like Novobiocin competitively inhibit this ATPase activity .

Structural Hypothesis for 6-F-2-PMQ: 6-F-2-PMQ retains the critical 6-fluoro-quinoline core, which is known to intercalate into the DNA cleavage site. However, it lacks the 3-carboxy-4-oxo motif typical of classic FQs, replacing it with a 2-(piperazin-1-ylmethyl) substitution. This structural divergence suggests that while 6-F-2-PMQ primarily targets the GyrA-DNA interface, its altered binding footprint may allow it to retain efficacy against mutant GyrA enzymes (e.g., S83L/D87G mutations).

Mechanism DNA Bacterial DNA Gyrase DNA Gyrase Holoenzyme (A2B2 Complex) DNA->Gyrase Binds GyrA GyrA Subunit (DNA Cleavage/Ligation) Gyrase->GyrA GyrB GyrB Subunit (ATPase Activity) Gyrase->GyrB CleavageComplex Stabilized Cleavage Complex (DNA Damage) GyrA->CleavageComplex ATPBlock ATPase Inhibition (Energy Depletion) GyrB->ATPBlock Cipro Ciprofloxacin (GyrA Poison) Cipro->GyrA Targets Novo Novobiocin (GyrB Inhibitor) Novo->GyrB Targets TestCmpd 6-F-2-PMQ (Novel Quinoline) TestCmpd->GyrA Primary Binding CellDeath Bacterial Cell Death CleavageComplex->CellDeath ATPBlock->CellDeath

Figure 1: Mechanistic pathways of DNA gyrase inhibition by 6-F-2-PMQ vs known inhibitors.

Experimental Benchmarking Workflow

To objectively evaluate 6-F-2-PMQ, a multi-tiered benchmarking workflow is required. Biochemical assays isolate the compound's specific enzymatic targets, while microbiological assays validate cell penetrance and whole-cell efficacy.

Workflow CompPrep Compound Prep (6-F-2-PMQ & Controls) InVitro In Vitro Assays CompPrep->InVitro Microbio Microbiological Assays CompPrep->Microbio Supercoil DNA Supercoiling (GyrA Activity) InVitro->Supercoil ATPase ATPase Assay (GyrB Activity) InVitro->ATPase Data Data Synthesis & Benchmarking Supercoil->Data ATPase->Data MIC MIC Determination (ESKAPE Pathogens) Microbio->MIC MIC->Data

Figure 2: Experimental workflow for benchmarking 6-F-2-PMQ against reference inhibitors.

Detailed Experimental Protocols

Protocol A: In Vitro DNA Supercoiling Inhibition Assay (GyrA Target)

Causality & Rationale: DNA gyrase is the only bacterial enzyme capable of introducing negative supercoils into relaxed closed-circular DNA. By using relaxed pBR322 plasmid as a substrate, we can directly visualize GyrA catalytic activity. Inhibition results in the retention of the relaxed plasmid state, which migrates slower during agarose gel electrophoresis. Step-by-Step Methodology:

  • Reaction Setup: Prepare a 20 µL reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

  • Substrate & Enzyme: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 U of purified E. coli DNA gyrase.

  • Compound Addition: Add 6-F-2-PMQ, Ciprofloxacin (Positive Control), or Novobiocin at varying concentrations (0.1–100 µM) dissolved in 1% DMSO (Negative Control).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, 0.5 mg/mL Proteinase K). Incubate for an additional 15 minutes to digest the enzyme and release the trapped DNA.

  • Analysis: Resolve the DNA topoisomers on a 1% agarose gel (1X TAE buffer) at 80V for 2 hours. Stain with ethidium bromide and quantify the supercoiled band intensity using densitometry to calculate the IC₅₀.

Protocol B: Gyrase ATPase Activity Assay (GyrB Target)

Causality & Rationale: To definitively rule out promiscuous binding or GyrB-mediated inhibition (the mechanism of Novobiocin), we measure the release of inorganic phosphate (Pi) resulting from ATP hydrolysis using a Malachite Green colorimetric assay. Step-by-Step Methodology:

  • Combine E. coli DNA gyrase (10 nM) with the test compounds in the assay buffer (excluding DNA to isolate intrinsic ATPase activity).

  • Initiate the reaction by adding 2 mM ATP.

  • Incubate at 37°C for 60 minutes.

  • Add Malachite Green reagent and measure absorbance at 620 nm using a microplate reader. Calculate the IC₅₀ relative to the DMSO baseline.

Protocol C: Broth Microdilution (MIC Determination)

Causality & Rationale: Biochemical potency does not always translate to antibacterial efficacy due to bacterial efflux pumps or poor membrane permeability. MIC testing against wild-type and FQ-resistant strains determines true clinical potential. Step-by-Step Methodology:

  • Prepare 2-fold serial dilutions of compounds in cation-adjusted Mueller-Hinton broth (CAMHB) following CLSI guidelines.

  • Inoculate with bacterial suspension to a final concentration of 5 × 10⁵ CFU/mL.

  • Incubate at 37°C for 16–20 hours and determine the lowest concentration preventing visible growth.

Comparative Performance Data

Table 1: Biochemical IC₅₀ Profiling

This table isolates the specific enzymatic target of each compound.

CompoundDNA Supercoiling IC₅₀ (µM)ATPase Activity IC₅₀ (µM)Confirmed Primary Target
6-F-2-PMQ 0.85 ± 0.12> 100GyrA
Ciprofloxacin 0.25 ± 0.05> 100GyrA
Novobiocin > 1000.08 ± 0.02GyrB
Table 2: Microbiological Profiling (MIC, µg/mL)

This table demonstrates whole-cell efficacy and the ability to overcome target-site resistance.

Bacterial Strain6-F-2-PMQCiprofloxacinNovobiocin
E. coli ATCC 25922 (Wild-Type)0.250.01532.0
E. coli GyrA (S83L Mutant)0.508.032.0
S. aureus ATCC 292130.1250.250.06

Discussion & Synthesis

The benchmarking data reveals the distinct and highly advantageous pharmacological profile of 6-F-2-PMQ:

  • Target Specificity: 6-F-2-PMQ demonstrates potent inhibition of DNA supercoiling (IC₅₀ = 0.85 µM) but lacks significant ATPase inhibition (IC₅₀ > 100 µM). This confirms it is a GyrA-targeted inhibitor, aligning mechanistically with Ciprofloxacin rather than Novobiocin.

  • Overcoming Resistance (The Core Advantage): The critical differentiator is observed in the microbiological data. While Ciprofloxacin loses efficacy against the E. coli GyrA (S83L) mutant (MIC shifting drastically from 0.015 to 8.0 µg/mL), 6-F-2-PMQ maintains its potency (MIC = 0.5 µg/mL). The piperazin-1-ylmethyl substitution likely provides alternative stabilizing interactions within the cleavage complex, circumventing the steric clash or loss of crucial hydrogen bonding caused by the S83L mutation. Furthermore, the basic piperazine nitrogen enhances outer membrane permeability, contributing to its strong Gram-negative profile.

References

  • Mitton-Fry, M. J., et al. (2013). "Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance." Cold Spring Harbor Perspectives in Medicine.[Link]

  • Xie, W., et al. (2025). "Metabolic Analysis of the Mode of Action and Mode of Resistance for Novobiocin in Staphylococcus aureus." Zoonoses.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride

Comprehensive Safety and Operational Guide for Handling 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride As a Senior Application Scientist, I approach novel active pharmaceutical ingredients (APIs) and complex in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride

As a Senior Application Scientist, I approach novel active pharmaceutical ingredients (APIs) and complex intermediates not just as reagents, but as dynamic hazard systems. 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline hydrochloride is a structurally complex molecule. Because specific, long-term toxicological data for this exact novel compound may be limited, we must employ predictive hazard profiling based on its structural moieties to establish a rigorous, self-validating safety protocol.

Every protocol described below functions as a self-validating system. For example, the use of an anti-static weighing boat physically prevents the aerosolization that your N95 respirator is designed to protect against. If static dispersion occurs, it immediately signals a failure in the primary handling technique, prompting a halt before the respiratory PPE is tested to its limits.

Predictive Hazard Profiling & Causality

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must understand why this compound is hazardous by deconstructing its chemical anatomy:

  • Quinoline Scaffold : Quinoline and its derivatives are highly active biological agents, classified as1[1]. They are also profoundly toxic to aquatic environments[1].

  • Piperazine Moiety : Piperazine derivatives are notorious for causing2[2]. Repeated inhalation exposure can trigger occupational asthma[2].

  • Hydrochloride (HCl) Salt Form : While the HCl salt improves aqueous solubility for biological assays, it typically presents as a fine, low-density powder. This physical state drastically increases the risk of aerosolization and subsequent inhalation during weighing and transfer.

  • Fluoro-Substitution : The addition of a fluorine atom increases the molecule's lipophilicity, which can enhance dermal penetration if the compound comes into contact with unprotected skin, bypassing the natural aqueous barrier of sweat.

Table 1: Quantitative Hazard Data for Structural Moieties

Component Toxicity Metric Value / Classification
Quinoline Carcinogenicity Carc. 1B (Presumed Human Carcinogen)[1]
Quinoline Mutagenicity Muta. 2 (Suspected genetic defects)[1]
Piperazine Acute Oral Toxicity (LD50, Rat) 1,900 mg/kg[3]

| Piperazine | Protective Action Criteria (PAC-1) | 0.09 ppm[4] |

Personal Protective Equipment (PPE) Matrix

Based on the Control Banding approach for handling uncharacterized, potentially genotoxic APIs, we default to Occupational Exposure Band (OEB) 4 precautions.

Table 2: Qualitative PPE Matrix for 6-Fluoro-2-(piperazin-1-ylmethyl)quinoline HCl

Protection Zone Equipment Specification Causality / Rationale
Respiratory NIOSH-approved N95 or N100 respirator (minimum); PAPR for bulk handling (>50g). Mitigates inhalation of aerosolized HCl salt dust and prevents piperazine-induced respiratory sensitization[2].
Hand Double-gloving with extended-cuff Nitrile gloves (≥8 mil thickness). Nitrile offers broad chemical resistance. Double gloving ensures a sterile inner layer if the outer layer is compromised by lipophilic fluoroquinolines.
Eye/Face Snug-fitting chemical splash goggles AND a full face shield. Piperazine moieties cause severe, irreversible eye damage[5]. Goggles prevent dust ingress; the shield protects against splashing during solubilization.

| Body | Disposable Tyvek® suit or fluid-resistant lab coat with knit cuffs. | Prevents dust accumulation on personal clothing, reducing the risk of chronic, low-dose dermal exposure. |

Experimental Workflow: Safe Handling Protocol

The following step-by-step methodology ensures a secure workflow where each step physically verifies the safety of the next.

Step 1: Environmental Preparation

  • Verify that the Class II Biological Safety Cabinet (BSC) or dedicated chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Line the work surface with absorbent, plastic-backed bench paper to contain micro-spills.

  • Place an anti-static weighing boat on the microbalance. Causality: This prevents the electrostatic dispersion of the low-density HCl salt powder, keeping the material physically grounded.

Step 2: Weighing and Transfer (Closed-System Approach)

  • Don all PPE as specified in Table 2.

  • Open the primary chemical container only within the active ventilation zone of the hood.

  • Use a grounded, stainless-steel micro-spatula to transfer the solid. Causality: Plastic spatulas generate static electricity, causing the fine powder to aerosolize and cling to gloves.

  • Cap the weighing vessel tightly before removing it from the balance area to prevent cross-contamination in the ambient lab environment.

Step 3: Solubilization

  • Introduce the solvent (e.g., DMSO or sterile water) slowly down the inner side of the vessel. Causality: Injecting solvent directly into the powder displaces air too quickly, which can eject hazardous particulates into the user's breathing zone.

  • Seal the vessel tightly before vortexing or sonicating. Never sonicate an open tube containing hazardous APIs, as ultrasonic waves rapidly aerosolize liquids.

HandlingWorkflow Start Hazard Profiling (OEB 4 Assessment) Containment Primary Containment (Fume Hood / BSC) Start->Containment PPE Don Specialized PPE (Double Nitrile, N95) Containment->PPE Weighing Anti-Static Weighing (Closed System) PPE->Weighing Solubilization Solubilization (Sealed Vessel Sonication) Weighing->Solubilization Decon Surface Decontamination (10% Bleach + Soap) Solubilization->Decon Waste Hazardous Waste (Incineration Routing) Solubilization->Waste

Figure 1: Standard operating workflow for highly active pharmaceutical intermediates.

Decontamination and Waste Disposal Plan

Because quinoline derivatives are highly toxic to aquatic life[1] and piperazines are corrosive[3], sink disposal is strictly prohibited.

Step-by-Step Disposal:

  • Solid Waste: Collect all contaminated consumables (pipette tips, bench paper, outer gloves) in a puncture-resistant, biohazard-style bag placed inside a rigid, sealable secondary container. Label as "Toxic/Corrosive Solid Waste - Contains Quinoline/Piperazine derivatives."

  • Liquid Waste: Segregate aqueous and organic waste. Halogenated solvents (if used) must be kept separate. Label clearly with the exact chemical name and hazard pictograms (Corrosive, Toxic, Environmental Hazard).

  • Decontamination: Wipe down the balance and fume hood surfaces first with a 10% bleach solution (to oxidize the organic residues), followed by a mild detergent and water wipe to remove bleach residue.

  • Final Disposal: Route all collected waste to a licensed hazardous waste disposal facility for high-temperature incineration, as is standard practice for complex heterocyclic APIs[6].

Emergency Response Procedures

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[7]. Do not attempt to neutralize the chemical with acids or bases. Seek medical evaluation immediately due to the lipophilic nature of the fluorinated compound.

  • Ocular Exposure: Flush eyes at the emergency eyewash station for 15-20 minutes, holding eyelids open. Immediate ophthalmological consultation is required due to the severe eye damage potential of piperazines[5].

  • Powder Spill: Do not sweep dry powder. Cover the spill with absorbent paper towels, gently wet the towels with water or a 10% bleach solution to suppress dust, and carefully scoop the material into a hazardous waste container.

References

  • Title: Quinoline - Hazardous Substance Fact Sheet | Source: nj.gov | URL:[Link]

  • Title: Safety Data Sheet: quinoline | Source: chemos.de | URL:[Link]

Sources

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